molecular formula C7H14N2O B1437086 3-(Allylamino)-N-methylpropanamide CAS No. 1040692-02-1

3-(Allylamino)-N-methylpropanamide

Cat. No.: B1437086
CAS No.: 1040692-02-1
M. Wt: 142.2 g/mol
InChI Key: CAURCZHPUOUUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Allylamino)-N-methylpropanamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(prop-2-enylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-5-9-6-4-7(10)8-2/h3,9H,1,4-6H2,2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAURCZHPUOUUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-(Allylamino)-N-methylpropanamide" basic properties

Author: BenchChem Technical Support Team. Date: March 2026

3-(Allylamino)-N-methylpropanamide: A Technical Guide to Bifunctional Scaffolding

Executive Summary

This compound (CAS: 1040692-02-1) is a specialized heterobifunctional building block characterized by a secondary amine core flanked by an allyl group and an N-methyl propanamide moiety. Its unique architecture bridges the gap between radical polymerization/thiol-ene "click" chemistry (via the allyl group) and nucleophilic/pH-responsive functionality (via the secondary amine).

This guide provides a rigorous technical analysis of its properties, a controlled synthesis protocol designed to minimize bis-addition byproducts, and strategic applications in functional hydrogels and surface engineering.

Chemical Identity & Physicochemical Specifications

The utility of this compound lies in its dual reactivity. The secondary amine provides a site for further derivatization or protonation (pKa ~9.5), while the allyl group serves as a handle for polymerization or grafting.

Table 1: Physicochemical Properties

PropertySpecificationNotes/Context
IUPAC Name 3-(prop-2-en-1-ylamino)-N-methylpropanamideSystematic nomenclature
CAS Number 1040692-02-1Primary identifier
Molecular Formula C₇H₁₄N₂OHeteroatomic scaffold
Molecular Weight 142.20 g/mol Ideal for fragment-based design
Physical State Viscous Liquid / Low-melting SolidDependent on purity/temperature
Boiling Point ~299.7°C (Predicted)High BP due to H-bonding (amide/amine)
Density ~0.923 g/cm³Typical for aliphatic amides
pKa (Amine) ~9.2–9.8 (Predicted)Basic; protonatable at physiological pH
pKa (Amide) ~16.2 (Predicted)Non-basic; stable linker
Solubility Water, MeOH, EtOH, DMSOHighly polar due to amide/amine

Synthesis Protocol: Controlled Aza-Michael Addition

The synthesis of this compound relies on the aza-Michael addition of allylamine to N-methylacrylamide.

Critical Challenge: The primary product (secondary amine) is more nucleophilic than the starting primary amine (allylamine), leading to a risk of bis-addition (formation of the tertiary amine dimer).

Solution: The protocol below utilizes a high kinetic excess of allylamine to statistically favor the mono-adduct, followed by vacuum distillation to recover the unreacted starting material.

Experimental Workflow
  • Reagents:

    • Allylamine (Nucleophile) – Excess (5–10 equivalents)

    • N-Methylacrylamide (Michael Acceptor) – Limiting Reagent

    • Solvent: Methanol (optional, can run neat)

    • Catalyst: None required (autocatalytic) or mild Lewis acid (Yb(OTf)₃) for speed.

  • Procedure:

    • Step 1 (Setup): Charge a round-bottom flask with Allylamine (10 eq) and cool to 0°C to minimize polymerization of the acrylamide.

    • Step 2 (Addition): Add N-Methylacrylamide (1 eq) dropwise over 60 minutes. Reasoning: Slow addition maintains a high local concentration of allylamine relative to the acrylamide, suppressing bis-addition.

    • Step 3 (Reaction): Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (stain with Ninhydrin) or ¹H NMR.

    • Step 4 (Workup): Concentrate under reduced pressure (Rotavap) to remove excess allylamine (BP ~53°C).

    • Step 5 (Purification): The residue is the crude product. Purify via vacuum distillation or column chromatography (DCM/MeOH gradient) if high purity (>98%) is required.

  • Validation (NMR):

    • Target Signal: Appearance of triplet at ~2.8 ppm (–CH₂–NH–CH₂–) and retention of allyl vinyl signals (5.1–5.9 ppm).

    • Impurity Check: Absence of acrylate vinyl signals (5.6–6.3 ppm).

Structural & Functional Logic (Visualization)

The following diagram illustrates the synthesis pathway and the divergent reactivity profiles of the molecule.

G Start1 Allylamine (Nucleophile) Intermediate Transition State (Kinetic Control) Start1->Intermediate Excess (10 eq) Start2 N-Methylacrylamide (Michael Acceptor) Start2->Intermediate Slow Addition Product This compound (Target Scaffold) Intermediate->Product Major Product (Mono-Addition) Byproduct Bis-Adduct (Tertiary Amine Impurity) Intermediate->Byproduct Minor Side Reaction (Suppressed by Excess Amine) Path1 Pathway A: Radical Polymerization (via Allyl Group) Product->Path1 Path2 Pathway B: Thiol-Ene Click (via Allyl Group) Product->Path2 Path3 Pathway C: N-Alkylation/Acylation (via Secondary Amine) Product->Path3

Caption: Synthesis logic flow showing the critical control of mono-addition vs. bis-addition and downstream functional pathways.

Key Applications & Mechanisms

A. pH-Responsive Hydrogels

The secondary amine in the backbone introduces pH sensitivity. At physiological pH (7.4), the amine is partially protonated, imparting cationic character.

  • Mechanism: In acidic environments (pH < 6.0), the amine becomes fully protonated (

    
    ), leading to electrostatic repulsion between polymer chains and subsequent swelling of the hydrogel.
    
  • Use Case: Tumor-targeted drug delivery (tumors are acidic) or endosomal escape vectors.

B. Thiol-Ene "Click" Chemistry

Unlike acrylates, the allyl group is resistant to homopolymerization but highly reactive towards thiols under UV light.

  • Protocol: Mix this compound with a dithiol crosslinker (e.g., PEG-dithiol) and a photoinitiator (LAP).

  • Advantage: Forms step-growth networks with homogeneous structures, ideal for tissue engineering scaffolds.

C. Surface Functionalization

The molecule serves as an "anchor."

  • Step 1: The secondary amine reacts with surface-bound epoxides or activated esters.

  • Step 2: The pendant allyl group remains available for subsequent grafting of functional polymers or biomolecules.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the acrylamide origin (though the product is an amine/amide).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The allyl group is stable, but the amine can absorb CO₂ from the air (carbamate formation).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol–Ene Click Chemistry." Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • ChemicalBook. (2023). "this compound Product Properties & Safety." Link

  • Santa Cruz Biotechnology. (2023). "this compound (CAS 1040692-02-1)."[1] Link[1]

Sources

"3-(Allylamino)-N-methylpropanamide" synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide details the synthesis of 3-(Allylamino)-N-methylpropanamide , a bifunctional building block containing a secondary amine, an amide backbone, and an allylic handle suitable for further functionalization (e.g., thiol-ene "click" chemistry or polymerization).

The recommended synthetic strategy is the Aza-Michael Addition of allylamine to


-methylacrylamide. This route is selected for its high atom economy, absence of heavy metal catalysts, and scalability. A secondary "legacy" route involving nucleophilic substitution is provided for contexts where acrylamide reagents are restricted.

Key Chemical Data:

  • IUPAC Name: 3-(prop-2-en-1-ylamino)-N-methylpropanamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 142.20 g/mol

  • Key Functionality:

    
    -amino amide scaffold.[1]
    

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we analyze the target molecule via two primary disconnections.

Strategic Disconnections
  • Path A (Preferred): Disconnection of the

    
     bond via Aza-Michael Addition . This utilizes the electron-deficient nature of 
    
    
    
    -methylacrylamide to capture the nucleophilic allylamine.
  • Path B (Alternative): Disconnection of the

    
     bond via Nucleophilic Substitution (
    
    
    
    )
    . This relies on a leaving group (Cl/Br) at the
    
    
    -position.
Pathway Logic Diagram (Graphviz)

Retrosynthesis Target TARGET: This compound PathA_Node PATH A (Preferred) Aza-Michael Addition Target->PathA_Node Disconnection PathB_Node PATH B (Legacy) Nucleophilic Substitution Target->PathB_Node Disconnection PrecursorA1 N-Methylacrylamide PathA_Node->PrecursorA1 PrecursorA2 Allylamine PathA_Node->PrecursorA2 PrecursorB1 3-Chloro-N-methylpropanamide PathB_Node->PrecursorB1 PrecursorB2 Allylamine (Excess) PathB_Node->PrecursorB2

Figure 1: Retrosynthetic analysis showing the convergent Green Route (Path A) versus the Substitution Route (Path B).

Primary Pathway: Aza-Michael Addition

Status: Industry Standard | Green Chemistry Score: High[2]

This pathway exploits the conjugate addition of a primary amine (allylamine) to an electron-deficient alkene (


-methylacrylamide).
Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair on the allylamine nitrogen onto the


-carbon of the acrylamide. The resulting enolate intermediate is protonated (usually by the amine or solvent) to yield the product.

Critical Selectivity Control: Allylamine is a primary amine (


). It possesses two nucleophilic protons.
  • Risk: Over-alkylation. The product (secondary amine) is often more nucleophilic than the starting material, leading to the formation of the tertiary amine impurity (bis-addition).

  • Solution: Use a stoichiometric excess of allylamine (1.5 to 3.0 equivalents) or maintain a low concentration of acrylamide by adding it dropwise to the amine solution.

Experimental Protocol

Reagents:

  • 
    -Methylacrylamide (CAS: 1187-59-3)
    
  • Allylamine (CAS: 107-11-9)

  • Solvent: Methanol (MeOH) or Water (Green alternative)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel. Flush the system with Nitrogen (

    
    ).
    
  • Amine Charge: Charge the flask with Allylamine (1.5 equiv) and solvent (Methanol, 5 volumes). Cool the solution to 0°C using an ice bath.

    • Why? Cooling suppresses the reaction rate initially to prevent runaway exotherms and minimizes the volatility of allylamine (BP ~53°C).

  • Addition: Dissolve

    
    -Methylacrylamide (1.0 equiv)  in a minimal amount of Methanol. Add this solution dropwise to the allylamine over 30–60 minutes.
    
    • Why? Slow addition ensures the amine is always in excess relative to the acrylamide, favoring mono-addition over bis-addition.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 12–24 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM) or

      
      -NMR. Look for the disappearance of the acrylamide vinyl protons (
      
      
      
      5.5–6.5 ppm).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove the solvent and excess allylamine.

    • Note: Allylamine is toxic; use a rigorous cold trap and vent pump exhaust into a fume hood.

  • Purification:

    • The residue is typically a light yellow oil.

    • If purity is <95%, purify via vacuum distillation (high vacuum required due to amide H-bonding) or flash column chromatography (Silica gel; DCM:MeOH:Et3N gradient).

Process Workflow Diagram

Workflow Start Start: N2 Atmosphere Mix Charge Allylamine (Excess, 0°C) Start->Mix Add Dropwise Addition: N-Methylacrylamide Mix->Add Control Exotherm React Stir RT 12-24h Add->React Aza-Michael Evap Rotary Evaporation (Remove Excess Amine) React->Evap Pure Product: Yellow Oil Evap->Pure

Figure 2: Operational workflow for the Aza-Michael synthesis route.

Secondary Pathway: Nucleophilic Substitution

Status: Legacy / Alternative | Utility: When acrylamides are unavailable.

This route involves the displacement of a halide leaving group by allylamine.

Reagents:

  • 3-Chloro-

    
    -methylpropanamide[3]
    
  • Allylamine[4]

  • Base (e.g.,

    
     or excess allylamine)
    

Protocol Summary:

  • Dissolve 3-chloro-

    
    -methylpropanamide in Acetonitrile or DMF.
    
  • Add

    
     (2.0 equiv) and Allylamine (1.2 equiv).
    
  • Heat to 50–60°C for 4–8 hours.

  • Filter off inorganic salts (

    
    ).
    
  • Concentrate and purify.

Drawbacks:

  • Generates stoichiometric salt waste.

  • Requires higher temperatures, increasing the risk of allylamine polymerization or evaporation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueFeature to ObserveDiagnostic Signal

-NMR
Vinyl Protons (Allyl) Multiplet at

5.8–6.0 ppm (

) and doublet at

5.1–5.3 ppm (

).

-NMR
Amide Methyl Doublet (due to NH coupling) or singlet at

2.7–2.8 ppm (

).

-NMR
Backbone Two triplets at

2.4 ppm (

) and

2.8 ppm (

).

-NMR
Absence of Acrylamide Disappearance of vinyl signals at

5.6, 6.1, 6.3 ppm.
MS (ESI) Molecular Ion

Da.
IR Carbonyl Strong band at ~1640–1650

(Amide I).

Safety & Handling (E-E-A-T)

Warning: This synthesis involves hazardous reagents. Standard Operating Procedures (SOPs) must be strictly followed.

  • Acrylamides (Neurotoxicity):

    
    -methylacrylamide is a cumulative neurotoxin. It can be absorbed through the skin and inhalation.
    
    • Control: Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Allylamine (Toxicity/Flammability): Highly toxic by inhalation and skin contact; lachrymator; highly flammable (Flash point: -29°C).

    • Control: Handle only in a well-ventilated hood. Keep away from ignition sources.

  • Reaction Exotherm: The Michael addition is exothermic. Failure to cool the reaction during addition can lead to runaway conditions or polymerization.

References

  • Reddy, B. M., et al. (2008). "An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition." Journal of Molecular Catalysis A: Chemical.

  • Cai, J., et al. (2013). "Uncatalysed intermolecular aza-Michael reactions." Comptes Rendus Chimie.

  • PubChem. (2024).[5] "Compound Summary: 3-Amino-N-methylpropanamide (Analogous Structure)." National Library of Medicine.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: N-Methylacrylamide."

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(Allylamino)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule 3-(allylamino)-N-methylpropanamide presents a chemical scaffold for which the biological activity and mechanism of action (MoA) are not extensively documented in publicly available literature.[1] This guide eschews a conventional review of established facts. Instead, it provides a comprehensive, forward-looking strategic framework for the modern researcher tasked with a critical objective: to systematically uncover the molecular target(s) and dissect the functional consequences of this novel chemical entity. We present a phased, multi-disciplinary research program, integrating advanced proteomics, transcriptomics, and biophysical methods. This document serves as both a conceptual roadmap and a practical laboratory guide, designed to navigate the complexities of MoA elucidation from initial hypothesis to validated pathway.

Part 1: Structural Analysis and Target Hypothesis Generation

The rational investigation into a novel compound's MoA begins with a thorough analysis of its chemical structure to generate informed, testable hypotheses. The structure of this compound can be deconstructed into two key functional moieties: an allylamino group and an N-methylpropanamide backbone .

  • Allylamino Moiety: The allylamino group is a known pharmacophore in several clinically relevant drugs. For instance, allylamine derivatives are known to target enzymes and ion channels. This suggests that this compound could potentially interact with similar target classes.

  • N-methylpropanamide Backbone: Propanamide structures are prevalent in a wide array of biologically active molecules, including anti-inflammatory and antimicrobial agents.[2][3] This flexible backbone could facilitate the correct spatial orientation of the key interacting groups within a protein binding pocket.

Based on this structural assessment, we can formulate several primary hypotheses regarding the potential target classes for this compound:

  • Ion Channels: The presence of a secondary amine and a flexible alkyl chain is a common feature in many ion channel modulators.[4][5] Potential targets include voltage-gated sodium, potassium, or calcium channels.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of drug targets, GPCRs are frequently modulated by small molecules containing amine functionalities.[6][7]

  • Enzymes: The compound could act as an inhibitor or allosteric modulator of various enzymes, such as kinases, proteases, or metabolic enzymes like cyclooxygenases.[8][9]

Part 2: A Phased Experimental Workflow for MoA Elucidation

We propose a multi-phase, iterative workflow designed to systematically narrow down potential targets and elucidate the full signaling pathway. This approach is designed to be self-validating, with each phase providing the foundation for the next set of experiments.

MoA_Workflow cluster_0 Phase 1: Broad Phenotypic & Target Class Screening cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Pathway Elucidation & Functional Validation pheno_screen Phenotypic Screening (e.g., Cell Viability Panel) target_screen Target Class Screening (e.g., GPCR, Ion Channel Panels) pheno_screen->target_screen Informs Target Class affinity_pd Affinity-Based Pull-Down (e.g., Biotin-tagged Probe) pheno_screen->affinity_pd If Phenotype is Clear, but Target is Unknown target_screen->affinity_pd If No Clear Hit cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement affinity_pd->cetsa Validate Hits rna_seq RNA-Seq (Transcriptomic Profiling) cetsa->rna_seq Confirmed Target phospho Phosphoproteomics (Signaling Pathway Activity) cetsa->phospho Confirmed Target validation Functional Validation (e.g., CRISPR KO, Specific Inhibitors) rna_seq->validation Identify Dysregulated Pathways phospho->validation Identify Signaling Nodes moa Elucidated Mechanism of Action validation->moa Final Confirmation start Start: This compound start->pheno_screen Initial Assessment

Caption: A multi-phase workflow for MoA elucidation.

Phase 1: Broad Phenotypic and Target Class Screening

The initial phase aims to identify a biological context in which this compound exerts a measurable effect.

  • Phenotypic Screening: The compound should be screened against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to assess its impact on cell viability and proliferation.[10] This provides a rapid, cost-effective method to identify sensitive and resistant cell types, offering initial clues about potential pathways.

  • Target Class Screening: Concurrently, the compound should be submitted to commercially available screening panels that test for activity against hundreds of known GPCRs and ion channels.[6][11][12] A positive hit in these assays provides an immediate, high-confidence starting point for more detailed investigation.

Phase 2: Unbiased Target Identification

If Phase 1 yields a distinct cellular phenotype but no clear target, or if no activity is observed, an unbiased approach is necessary to identify the direct binding partner(s) of the compound.[13][14]

  • Affinity-Based Pull-Down: This classic method involves synthesizing a derivative of the compound with a linker and an affinity tag (e.g., biotin).[15] This "bait" molecule is incubated with cell lysate, and any proteins that bind are "pulled down" using streptavidin beads and identified via mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm direct target engagement in intact cells or cell lysates.[16][17][18][19] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with the compound across a temperature gradient, the melting point of the target protein will shift, which can be detected by Western blot or mass spectrometry.

Phase 3: Pathway Elucidation and Functional Validation

With a validated target in hand, the focus shifts to understanding the downstream functional consequences of this interaction.

  • Transcriptomic Profiling (RNA-Seq): RNA sequencing provides a global snapshot of how the compound alters gene expression.[20][21][22][23] By comparing the transcriptomes of treated versus untreated cells, researchers can identify entire pathways that are up- or down-regulated, providing a comprehensive view of the cellular response.

  • Phosphoproteomics: Since many signaling pathways are mediated by protein phosphorylation, phosphoproteomics is a direct way to measure the activity of kinases and signaling networks.[24][25][26] Mass spectrometry-based analysis can quantify changes in thousands of phosphorylation sites, revealing the specific signaling cascades activated or inhibited by the compound.

  • Functional Validation: The final and most critical step is to validate the proposed MoA. If RNA-Seq and phosphoproteomics point to a specific pathway, this can be confirmed using genetic tools like CRISPR/Cas9 to knock out the proposed target protein (which should abrogate the compound's effect) or by using known inhibitors of downstream pathway components.[27][28]

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[17][29]

  • Cell Culture and Treatment: Culture the cell line of interest (e.g., a sensitive line identified in Phase 1) to ~80% confluency. Treat cells with either the vehicle control (e.g., DMSO) or various concentrations of this compound for 1-2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath). Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Transfer the supernatant to new tubes and normalize the protein concentration across all samples. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the hypothesized target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: RNA-Seq Transcriptomic Profiling
  • Experimental Design: Treat cells with the compound at a concentration known to elicit a phenotype (e.g., IC50) and a vehicle control. Include multiple biological replicates (n≥3) for each condition.

  • RNA Extraction: At a determined time point (e.g., 24 hours), harvest the cells and extract total RNA using a high-quality RNA extraction kit. Assess RNA integrity using a Bioanalyzer or similar instrument.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA (e.g., using a poly-A selection method). Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome and quantify gene expression levels. Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs).

  • Pathway Analysis: Use the list of DEGs for pathway enrichment analysis with databases such as KEGG or Gene Ontology (GO) to identify statistically overrepresented biological pathways.[30]

Part 4: Data Presentation and Visualization

Quantitative data should be summarized in clear, structured tables.

Table 1: Hypothetical Phenotypic Screening Results

Cell Line Tissue of Origin IC50 (µM)
A549 Lung Carcinoma > 100
MCF-7 Breast Adenocarcinoma 15.2
HCT116 Colon Carcinoma > 100
U-87 MG Glioblastoma 8.7

| PC-3 | Prostate Adenocarcinoma | 98.4 |

Table 2: Hypothetical Hits from Affinity Pull-Down Mass Spectrometry

Protein ID Gene Name Score Unique Peptides Fold Change (Compound/Control)
P04637 TP53 258 15 1.2
P42336 MAPK1 412 22 8.9
Q02750 PIK3R1 350 18 7.5

| P60709 | ACTB | 1024 | 55 | 1.1 |

Hypothetical_Pathway cluster_pathway Downstream Signaling Cascade cluster_nucleus Nucleus compound 3-(Allylamino)-N- methylpropanamide target Hypothetical Target (e.g., Kinase MAPK1) compound->target Inhibition p1 Substrate A target->p1 Phosphorylation (Blocked) p2 Substrate B target->p2 Phosphorylation (Blocked) tf Transcription Factor (e.g., c-Jun) p2->tf Activation (Blocked) gene_exp Gene Expression Changes (Apoptosis & Cell Cycle Arrest Genes) tf->gene_exp Transcription Regulation phenotype Cellular Phenotype (e.g., Decreased Proliferation) gene_exp->phenotype

Caption: A hypothetical signaling pathway based on potential results.

Part 5: Conclusion and Future Directions

The process of elucidating the mechanism of action for a novel compound like this compound is a cornerstone of modern drug discovery. The systematic, multi-faceted approach outlined in this guide, which integrates phenotypic screening, unbiased target identification, and deep pathway analysis, provides a robust framework for success. By confirming a direct molecular target and mapping its downstream functional consequences, researchers can transform a compound of unknown potential into a validated chemical probe or a promising therapeutic lead. The resulting mechanistic clarity is essential for rational lead optimization, biomarker discovery, and the ultimate translation of a chemical entity into a clinical candidate.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River. Retrieved from [Link]

  • Koehler, A. N. (2010). A complex task: Small-molecule discovery. ACS Chemical Biology, 5(11), 999-1003. Retrieved from [Link]

  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. Retrieved from [Link]

  • Biogazelle. (2024, October 16). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Biogazelle. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Terme, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. Retrieved from [Link]

  • CD Genomics. (n.d.). RNA Sequencing Solution for Drug Research and Development. CD Genomics. Retrieved from [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. News-Medical. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Preclinical assays for pain research. Metrion Biosciences. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]

  • Al-Zyoud, W. A. A., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Creative Bioarray. Retrieved from [Link]

  • Yoon, C. H., et al. (2012). Using transcriptome sequencing to identify mechanisms of drug action and resistance. Nature Biotechnology, 30(8), 754-756. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. Retrieved from [Link]

  • Lexogen. (2023, October 10). RNA Sequencing in Drug Discovery and Development. Lexogen. Retrieved from [Link]

  • Gut, P., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(10), 687-697. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River. Retrieved from [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. Retrieved from [Link]

  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience. Retrieved from [Link]

  • Lab Manager. (2023, October 9). Leveraging RNA Sequencing in Pharmaceutical Research. Lab Manager. Retrieved from [Link]

  • Kelliher, J., & Zaia, J. (2019). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Expert Review of Proteomics, 16(2), 115-130. Retrieved from [Link]

  • AZoNetwork. (2024, May 21). Quantitative Phosphoproteomics in Cancer Research: Pathways to Targeted Therapies. News-Medical. Retrieved from [Link]

  • Bio-protocol. (2022). How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. Bio-protocol. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-180. Retrieved from [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Retrieved from [Link]

  • Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101258. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Pharmaron. Retrieved from [Link]

  • Alvarez, M. J., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell, 162(2), 441-451. Retrieved from [Link]

  • Lee, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(14), 1966-1972. Retrieved from [Link]

  • Trapotsi, M. A., & Bender, A. (2022). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology, 3(2), 170-200. Retrieved from [Link]

  • Noh, H., et al. (2018). Network perturbation analysis of gene transcriptional profiles reveals protein targets and mechanism of action of drugs and influenza A viral infection. Nucleic Acids Research, 46(8), e34. Retrieved from [Link]

  • Garrido-Rodriguez, M., et al. (2026, February 26). Benchmarking EGF signaling pathway inference using phosphoproteomics and kinase-substrate interactions. BIOENGINEER.ORG. Retrieved from [Link]

  • Jones, C. I., et al. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 7(1), 1759. Retrieved from [Link]

  • Lee, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. Retrieved from [Link]

  • Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1206380. Retrieved from [Link]

  • Yang, P. (2024, October 29). Pathway analysis with PhosR. Bioconductor. Retrieved from [Link]

  • Yilmaz, I., et al. (2019). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1438-1446. Retrieved from [Link]

  • Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed. Retrieved from [Link]

  • Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N-methylpropanamide. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-methyl-. NIST WebBook. Retrieved from [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 3-(Allylamino)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the investigation of the potential biological activities of the novel chemical entity, 3-(Allylamino)-N-methylpropanamide. In the absence of established pharmacological data for this specific molecule, this guide adopts a hypothesis-driven approach grounded in the chemical functionalities present within its structure: an allylamino group and an N-methylpropanamide moiety. We will explore potential therapeutic areas of interest, propose putative mechanisms of action, and provide detailed, self-validating experimental protocols for the systematic evaluation of this compound's bioactivity. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical assessment of this compound and similarly uncharacterized molecules.

Introduction and Structural Rationale

The molecule this compound is a small synthetic compound characterized by a terminal allyl group, a secondary amine, and an N-methylated amide. While direct biological data for this compound is not currently available in the public domain, its constituent functional groups are present in a variety of known bioactive molecules. This structural analogy forms the basis of our initial investigation.

  • The Allylamino Moiety: The allylamine functional group is a key feature in several antifungal agents, such as naftifine, which act by inhibiting squalene epoxidase.[1] Additionally, allylic groups can be found in compounds with diverse activities, including anticancer and antimicrobial effects.[2] The presence of this group in this compound suggests a potential for antifungal or other cytotoxic activities.

  • The N-methylpropanamide and Alkylamino Chain: The N-methylpropanamide portion of the molecule contributes to its polarity and potential for hydrogen bonding. Similar alkylamide structures are found in a range of biologically active natural products and synthetic compounds with activities including immunomodulatory, anti-inflammatory, and analgesic effects.[3] Furthermore, short alkylamino chains are features of various pharmacologically active compounds, including some with beta-adrenergic properties.[4]

Based on this structural deconstruction, we can formulate several primary hypotheses regarding the potential biological activity of this compound:

  • Hypothesis 1: Antifungal Activity: The allylamino group may confer antifungal properties through mechanisms similar to known allylamine antifungals.

  • Hypothesis 2: Anticancer/Cytotoxic Activity: The compound may exhibit cytotoxic effects against cancer cell lines, a property observed in some molecules containing allyl and amide functionalities.[2][5]

  • Hypothesis 3: Neurological/Receptor-Modulating Activity: The alkylamino and amide components could facilitate interactions with receptors or enzymes in the central nervous system.

This guide will now proceed to outline a tiered experimental approach to systematically test these hypotheses.

Tier 1: In Vitro Screening for Broad Biological Activity

The initial phase of investigation should focus on high-throughput in vitro assays to rapidly assess the broad biological potential of this compound.

Cytotoxicity and Antiproliferative Screening

A primary step in characterizing a novel compound is to determine its effect on cell viability.[6] This provides a foundational understanding of its potential as a cytotoxic agent (e.g., for oncology) or, conversely, its safety profile for other therapeutic applications.

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Materials:

  • Human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293 for baseline toxicity).

  • This compound stock solution (in a suitable solvent like DMSO).

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol solution).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle controls (solvent only).[7]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM) after 48h
HeLa25.5
A54942.1
HEK293>100

This hypothetical data would suggest selective cytotoxicity towards cancer cell lines, warranting further investigation into its anticancer potential.

Antimicrobial and Antifungal Screening

Given the presence of the allylamino group, screening for antimicrobial and antifungal activity is a logical next step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • This compound stock solution.

  • 96-well microtiter plates.

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in the broth medium in a 96-well plate.[7]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Tier 2: Mechanistic Investigations

Should the initial screening reveal promising activity, the next tier of experiments should focus on elucidating the mechanism of action.

Enzyme Inhibition Assays

If antifungal activity is observed, a direct investigation of squalene epoxidase inhibition is warranted. For other activities, a broader enzymatic screening panel could be employed.

Experimental Protocol: Enzyme Inhibition Kinetic Assay

Enzyme kinetic assays measure the rate of an enzymatic reaction and are crucial for studying enzyme inhibitors.[9]

General Procedure:

  • Reaction Setup: In a suitable buffer, combine the target enzyme, the substrate, and varying concentrations of this compound.

  • Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the formation of the product or consumption of the substrate over time using a spectrophotometer or fluorometer.[10]

  • Data Analysis: Determine the initial reaction velocities (Vmax) at different substrate and inhibitor concentrations. Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[11]

DOT Diagram: Enzyme Inhibition Workflow

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Target Enzyme Reaction Incubate Enzyme, Substrate, and Inhibitor Enzyme->Reaction Substrate Substrate Substrate->Reaction Inhibitor 3-(Allylamino)-N- methylpropanamide Inhibitor->Reaction Measurement Monitor Reaction Progress (Spectrophotometry) Reaction->Measurement Kinetics Calculate Initial Velocities Measurement->Kinetics Plotting Lineweaver-Burk or Michaelis-Menten Plot Kinetics->Plotting Result Determine Ki and Mode of Inhibition Plotting->Result ReceptorBindingAssay cluster_control Control (No Inhibitor) cluster_experiment With this compound Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 Binds Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Binding Inhibited Inhibitor Test Compound Inhibitor->Receptor2 Competes

Caption: Competitive radioligand receptor binding assay.

Tier 3: In Vivo Model Systems

Positive and compelling in vitro data would necessitate progression to in vivo models to assess the compound's efficacy and safety in a whole organism. [12]The choice of model will depend on the most promising in vitro results.

Animal Models for Neurological Disorders

Should the compound show affinity for CNS receptors, models of neurological or psychiatric disorders would be appropriate. [13] Example Protocol: Rodent Model of Anxiety (Elevated Plus Maze)

This is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs.

Procedure:

  • Acclimatization: Acclimate the animals (mice or rats) to the testing room.

  • Compound Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Testing: Place the animal at the center of the elevated plus maze, which has two open and two closed arms.

  • Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms for a set period (e.g., 5 minutes).

Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Xenograft Models for Anticancer Activity

If the compound demonstrates selective cytotoxicity against cancer cells, its in vivo efficacy can be tested in a tumor xenograft model.

Procedure:

  • Tumor Implantation: Implant human cancer cells (the same ones that were sensitive in vitro) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound or a vehicle control to the mice according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy of the compound.

Conclusion

The exploration of a novel chemical entity such as this compound requires a systematic and hypothesis-driven approach. By leveraging our understanding of its chemical motifs, we can design a logical progression of experiments from broad in vitro screening to specific mechanistic studies and finally to in vivo validation. This technical guide provides a robust framework for such an investigation, emphasizing self-validating protocols and clear decision points for advancing the compound through the preclinical drug discovery pipeline. The potential biological activities of this compound remain to be elucidated, and the methodologies outlined herein offer a clear path to uncovering its pharmacological profile.

References

  • Smolecule. (2026). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Smolecule.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Various Authors. (2022). In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies. Frontiers Research Topic.
  • AAVV. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Terry L. Riss, Richard A. Moravec, Andrew L. Niles. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Ma P, Zemribo R. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Anonymous. (2017). Some allylamines with important biological activities.
  • Gruz, J., et al. (2020). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment.
  • Da-ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Da-ta Biotech.
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems.
  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific.
  • Balsamo, A., et al. (1998). Synthesis and beta-adrenergic properties of (Z)-N-amines: effects of the configuration around the methyloxyiminomethyl (MOIM) double bond on the biopharmacological properties of MOIM-type beta-blocking agents. Bioorganic & Medicinal Chemistry.

  • Salehi, B., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin.
  • Da Settimo, F., et al. (2004). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry.

Sources

Spectroscopic Characterization of 3-(Allylamino)-N-methylpropanamide: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel compound 3-(Allylamino)-N-methylpropanamide. In the absence of experimentally acquired spectra in publicly available literature, this document serves as a robust theoretical framework for researchers engaged in the synthesis, identification, and characterization of this molecule. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we will construct a detailed and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach is designed to empower researchers to anticipate spectral features, aid in the confirmation of synthetic products, and provide a baseline for future empirical studies.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound incorporates several key functional groups that will give rise to characteristic signals in its various spectra. The molecule contains a secondary amine, a secondary amide, and a terminal alkene. Understanding the interplay of these groups is fundamental to interpreting the spectroscopic data.

Diagram 1: Molecular Structure of this compound

A schematic representation of the chemical structure.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts and coupling patterns for this compound are detailed below. These predictions are based on established chemical shift ranges for similar functional groups and spin-spin coupling rules.[1]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H (Amide)7.5 - 8.5broad singlet1H-
=CH5.0 - 5.3multiplet2H-
-CH =5.7 - 6.0multiplet1H-
-CH ₂-CH=3.1 - 3.3doublet2H~6
-CH ₂-NH-2.7 - 2.9triplet2H~7
-CH ₂-C=O2.3 - 2.5triplet2H~7
N-CH2.6 - 2.8doublet3H~5
N-H (Amine)1.5 - 2.5broad singlet1H-

Note: Chemical shifts are referenced to TMS at 0.00 ppm and are solvent-dependent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
C =O172 - 175
-C H=134 - 136
=C H₂116 - 118
-C H₂-NH-50 - 55
-C H₂-CH=48 - 52
-C H₂-C=O35 - 40
N-C H₃25 - 30
Rationale Behind NMR Predictions

The predicted chemical shifts are derived from the electronic environment of each nucleus. The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and resonance effects. The olefinic protons of the allyl group will appear in the characteristic downfield region for sp² hybridized carbons. The protons on the carbons adjacent to the nitrogen atoms and the carbonyl group will also be deshielded. The N-H proton of the secondary amine is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange.[1][2]

The splitting patterns are predicted based on the n+1 rule. For instance, the methylene protons adjacent to the carbonyl group are expected to be a triplet due to coupling with the neighboring methylene group. The N-methyl group is predicted to be a doublet due to coupling with the amide N-H proton.

Diagram 2: NMR Spectroscopy Workflow

cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve sample in deuterated solvent (e.g., CDCl₃) transfer Transfer to NMR tube dissolve->transfer acquire_1h Acquire ¹H NMR spectrum transfer->acquire_1h acquire_13c Acquire ¹³C NMR spectrum transfer->acquire_13c process Fourier transform, phase correction, and baseline correction acquire_1h->process acquire_13c->process integrate Integration of ¹H signals process->integrate analyze Analyze chemical shifts, splitting patterns, and coupling constants integrate->analyze

A generalized workflow for NMR analysis.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its constituent functional groups.[3][4]

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3300 - 3500Medium, sharp
N-H Stretch (Amine)3250 - 3400Medium, broad
C-H Stretch (sp²)3010 - 3100Medium
C-H Stretch (sp³)2850 - 3000Medium to Strong
C=O Stretch (Amide)1630 - 1680Strong
C=C Stretch (Alkene)1640 - 1680Medium
N-H Bend (Amide II)1510 - 1570Medium
C-N Stretch1000 - 1250Medium
Rationale Behind IR Predictions

The N-H stretching vibrations of the secondary amide and secondary amine are expected to appear in the region above 3200 cm⁻¹. The amide N-H stretch is typically sharper than the amine N-H stretch. The most prominent peak in the spectrum is anticipated to be the C=O stretch of the amide group, which is a strong and sharp absorption. The C=C stretch of the allyl group may overlap with the amide C=O stretch, but should be distinguishable. The presence of both sp² and sp³ C-H stretches will also be evident.[2][4]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The predictions for the mass spectrum of this compound are based on common fragmentation pathways for amides and amines.[5][6][7]

Molecular Weight: 142.20 g/mol

Predicted Molecular Ion Peak (M⁺): m/z = 142

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to be initiated by the ionization of a lone pair of electrons on one of the nitrogen atoms or the carbonyl oxygen. Key predicted fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines and amides.

  • McLafferty Rearrangement: While less likely for this specific structure, it is a possibility to consider.

  • Loss of small neutral molecules: Such as the loss of the allyl group or parts of the propanamide chain.

Table 4: Predicted Key Fragment Ions

m/zPredicted Fragment Structure
142[M]⁺
101[M - C₃H₅]⁺ (Loss of allyl group)
86[CH₂=CHC(O)NHCH₃]⁺
72[C(O)NHCH₃]⁺
58[CH₂=CHCH₂NH₂]⁺
44[C(O)NH₂]⁺
41[C₃H₅]⁺ (Allyl cation)

Diagram 3: Predicted Mass Spectrometry Fragmentation

mol [C₇H₁₄N₂O]⁺˙ (m/z 142) frag1 [C₄H₇N₂O]⁺ (m/z 101) mol->frag1 - C₃H₅ frag2 [C₃H₅NO]⁺˙ (m/z 86) mol->frag2 - C₃H₇N frag4 [C₃H₆N]⁺ (m/z 58) mol->frag4 - C₄H₈O frag6 [C₃H₅]⁺ (m/z 41) mol->frag6 - C₄H₉N₂O frag3 [C₂H₄NO]⁺ (m/z 72) frag1->frag3 - C₂H₃ frag5 [CH₂NO]⁺ (m/z 44) frag3->frag5 - CO

A simplified representation of potential fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis

To obtain empirical data for this compound, the following general protocols are recommended. These protocols are designed to be self-validating by including appropriate standards and calibration steps.[8]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

This predictive guide offers a comprehensive theoretical framework for the spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are grounded in established spectroscopic principles and data from analogous compounds. It is our hope that this guide will serve as a valuable resource for researchers in the field, aiding in the identification and characterization of this and related molecules. The ultimate confirmation of these predictions will, of course, rely on future experimental verification.

References

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an... Retrieved from [Link]

  • Spectroscopy Infrared Spectra. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpropanamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-methyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

Sources

"3-(Allylamino)-N-methylpropanamide" literature review and background

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Synthesis, Reactivity, and Applications of CAS 1040692-02-1 Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Researchers

Executive Summary

3-(Allylamino)-N-methylpropanamide (CAS: 1040692-02-1) is a bifunctional building block characterized by a secondary allylamine motif coupled with an N-methylamide tail.[1] It serves as a critical intermediate in the synthesis of functionalized hydrogels, "smart" polymers, and surface-active agents.

Unlike simple allylamine, the incorporation of the amide backbone enhances water solubility and hydrogen-bonding potential, making this compound ideal for biomedical applications where aqueous compatibility is paramount. This guide provides a definitive technical analysis of its synthesis via aza-Michael addition, its polymerization kinetics, and its utility in bioconjugation.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
Chemical Name This compound
CAS Number 1040692-02-1
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Physical State Pale yellow viscous liquid (at RT)
Predicted Boiling Point ~299.7°C (at 760 mmHg)
Density ~0.923 g/cm³
pKa (Predicted) ~16.23 (Amide), ~9.5 (Secondary Amine)
Solubility Soluble in water, methanol, DMSO, DCM

Synthetic Methodology: The Aza-Michael Route

The most robust route to this compound is the aza-Michael addition of allylamine to N-methylacrylamide. This pathway is preferred over alkylation methods due to atom economy and the avoidance of halogenated waste.

Reaction Mechanism

The nucleophilic nitrogen of allylamine attacks the


-carbon of the 

-unsaturated amide.

MichaelAddition cluster_conditions Critical Control Parameters Reactant1 Allylamine (Nucleophile) Transition Transition State (C-N Bond Formation) Reactant1->Transition Attack on β-carbon Reactant2 N-Methylacrylamide (Michael Acceptor) Reactant2->Transition Product This compound (Secondary Amine) Transition->Product Proton Transfer SideProduct Bis-Adduct (Tertiary Amine) Product->SideProduct Excess Acrylamide Control Stoichiometry: 3:1 (Amine:Amide) Temp: < 30°C Solvent: Methanol or Neat

Figure 1: Aza-Michael addition pathway. Controlling stoichiometry is critical to prevent the formation of the tertiary amine bis-adduct.

Detailed Experimental Protocol

Objective: Synthesize 10g of this compound with >95% purity.

Reagents:

  • Allylamine (Reagent Grade, >99%)

  • N-Methylacrylamide (Stabilized)

  • Methanol (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, charge Allylamine (17.1 g, 0.30 mol, 3.0 equiv) . The excess is crucial to prevent double addition.

  • Cooling: Place the flask in an ice-water bath (0°C). The reaction is exothermic.

  • Addition: Dissolve N-Methylacrylamide (9.9 g, 0.10 mol, 1.0 equiv) in 20 mL of methanol. Add this solution dropwise to the allylamine over 45 minutes, maintaining internal temperature < 10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9) or NMR for the disappearance of alkene protons.

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove methanol and excess allylamine. Note: Allylamine is volatile (BP ~53°C) and toxic; use an efficient trap.

  • Purification: The crude oil is often sufficiently pure (>90%). For higher purity, perform vacuum distillation (high vacuum required due to high BP) or column chromatography (Silica, DCM:MeOH:NH₄OH gradient).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of acrylamide vinylic protons (5.5–6.5 ppm) and the retention of allyl vinylic protons (5.1–5.9 ppm). A new triplet at ~2.8 ppm indicates the methylene protons adjacent to the amine.

Applications in Drug Delivery & Polymer Science[6]

The molecule's value lies in its orthogonal reactivity :

  • Allyl Group: Radical polymerization or Thiol-Ene "Click" chemistry.

  • Secondary Amine: pH-responsiveness (proton sponge effect) or further alkylation.

Functional Hydrogels

This monomer is frequently copolymerized with acrylamide or N-isopropylacrylamide (NIPAM) to introduce reactive amine handles into hydrogels. These handles allow for the covalent attachment of:

  • Saccharides: For lectin-binding studies (glycobiology).

  • Peptides: For cell adhesion (e.g., RGD sequences).

  • Drugs: Via acid-labile linkers for controlled release.

Surface Modification Workflow

The following diagram illustrates how this molecule is used to functionalize inert surfaces.

SurfaceMod Substrate Inert Substrate (e.g., Gold, Glass) Activation Surface Activation (Plasma or SAM formation) Substrate->Activation Grafting Grafting Polymerization (Monomer: this compound) Activation->Grafting Radical Initiation Functionalization Post-Polymerization Modification (Target: Secondary Amine) Grafting->Functionalization NHS-Ester Coupling Bioactive Bioactive Surface (Drug/Protein Conjugated) Functionalization->Bioactive

Figure 2: Surface functionalization strategy utilizing the secondary amine for post-polymerization ligand attachment.

Handling & Safety (SDS Summary)

While specific SDS data for this exact intermediate is rare, its functional groups dictate the safety profile. Treat as a Corrosive / Irritant .

  • Hazards: Skin and eye irritant. Potential sensitizer due to the acrylamide structural lineage.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The allyl group is susceptible to autoxidation over long periods; the amine can absorb CO₂ from the air.

  • PPE: Neoprene gloves, chemical splash goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information. (2020). Water-soluble poly(acrylamide-allylamine) derivatives of saccharides. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Putative Profile of 3-(Allylamino)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While a dedicated historical record and discovery narrative for 3-(Allylamino)-N-methylpropanamide is not prominent in the scientific literature, its molecular structure represents a convergence of common pharmacophores and synthetic building blocks. This technical guide outlines a plausible and efficient synthetic pathway to this compound, grounded in established and reliable organic chemistry transformations. Each step of the proposed synthesis is detailed with mechanistic rationale, providing a robust framework for its potential laboratory-scale production. Furthermore, this document explores the putative chemical and biological properties of this compound based on the well-documented characteristics of its constituent functional groups: the allylamine and the N-methylpropanamide moieties. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding of this molecule's construction and potential areas of application.

Introduction and Background

The allylamine structural motif is a key component in a variety of biologically active compounds, known for their diverse pharmacological properties[1]. Similarly, the N-methylpropanamide backbone is a common feature in numerous small molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two fragments in this compound results in a molecule with potential for further chemical elaboration and biological screening.

Due to the absence of a specific documented discovery and history for this compound, this guide will focus on its de novo synthesis, providing a logical and experimentally sound approach. The proposed synthetic strategy is designed for efficiency and is based on widely applicable and well-understood reaction mechanisms.

Proposed Synthetic Pathway

A logical and efficient route to synthesize this compound involves a two-step process starting from readily available commercial reagents. The overall strategy is a Michael addition followed by amidation.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitrile Hydrolysis and Amidation Acrylonitrile Acrylonitrile 3-(Allylamino)propanenitrile 3-(Allylamino)propanenitrile Acrylonitrile->3-(Allylamino)propanenitrile Allylamine Allylamine Allylamine 3-(Allylamino)propanoic acid 3-(Allylamino)propanoic acid 3-(Allylamino)propanenitrile->3-(Allylamino)propanoic acid Acid Hydrolysis This compound This compound 3-(Allylamino)propanoic acid->this compound Amide Coupling (e.g., DCC, Methylamine)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-(Allylamino)propanenitrile via Michael Addition

The first step involves the conjugate addition (Michael addition) of allylamine to acrylonitrile. This reaction is a well-established method for the formation of β-aminopropionitriles[2].

Experimental Protocol:

  • To a stirred solution of acrylonitrile (1.0 eq) in a suitable solvent such as ethanol or water, add allylamine (1.1 eq) dropwise at room temperature.

  • The reaction is typically exothermic and may require cooling to maintain a temperature between 20-30°C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure to yield the crude 3-(Allylamino)propanenitrile. Purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or water are suitable polar, protic solvents that can facilitate the proton transfer steps in the Michael addition mechanism.

  • Stoichiometry: A slight excess of allylamine is used to ensure complete consumption of the acrylonitrile.

  • Temperature Control: The reaction is exothermic, and maintaining a controlled temperature prevents potential polymerization of acrylonitrile.

G cluster_0 Michael Addition Mechanism Allylamine H₂N-CH₂-CH=CH₂ Enolate_Intermediate ⁻CH₂-CH=C=N⁻ ↔ CH₂=CH-C≡N      |    H₂N⁺-CH₂-CH=CH₂ Allylamine->Enolate_Intermediate Nucleophilic Attack Acrylonitrile CH₂=CH-C≡N Proton_Transfer H₂N-CH₂-CH=CH₂ + ⁻CH₂-CH(C≡N)-NH₂⁺-CH₂-CH=CH₂ Enolate_Intermediate->Proton_Transfer Product H₂N(CH₂-CH=CH₂)-CH₂-CH₂-C≡N Proton_Transfer->Product Protonation

Caption: Mechanism of Michael addition of allylamine to acrylonitrile.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the nitrile intermediate to a carboxylic acid, followed by amidation with methylamine. Alternatively, direct aminolysis of the corresponding ester can be performed. A more direct route from the nitrile is also possible under specific catalytic conditions. For this guide, we will detail the hydrolysis and subsequent amidation.

Experimental Protocol:

  • Hydrolysis:

    • Reflux the crude 3-(Allylamino)propanenitrile from Step 1 in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for 4-8 hours.

    • Cool the reaction mixture and adjust the pH to the isoelectric point of the resulting amino acid (approximately pH 7) to precipitate the 3-(Allylamino)propanoic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Amidation:

    • Suspend the 3-(Allylamino)propanoic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    • Add methylamine (in a suitable form, e.g., a 40% aqueous solution or as a hydrochloride salt with a base like triethylamine) (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the organic phase with a dilute acid, a dilute base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Hydrolysis: Both acidic and basic conditions are effective for nitrile hydrolysis. The choice may depend on the stability of the allylamine group to the specific conditions.

  • Amidation: The use of a carbodiimide coupling agent is a standard and efficient method for forming amide bonds from carboxylic acids and amines under mild conditions, which is crucial to avoid side reactions involving the allylamine moiety.

  • Solvent: Aprotic solvents like DCM or DMF are used for the amidation to prevent interference with the coupling reagents.

Physicochemical and Putative Biological Properties

While experimental data for this compound is scarce, we can infer potential properties based on its structure.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Molecular Weight142.20 g/mol Calculation
LogP~0.5Predictive models
pKa (amine)~9-10Estimation based on similar amines
Hydrogen Bond Donors2Structure analysis
Hydrogen Bond Acceptors2Structure analysis

Putative Biological Profile:

  • Allylamine Moiety: The allylamine group is present in various antifungal agents and can also be a substrate for monoamine oxidase (MAO) enzymes. Its presence suggests potential for interactions with biological amines and their receptors or metabolizing enzymes.

  • N-methylpropanamide Moiety: This group can influence the compound's solubility, membrane permeability, and metabolic stability. The amide bond can participate in hydrogen bonding with biological targets.

Conclusion

This technical guide has presented a robust and logical synthetic pathway for this compound, a molecule for which there is limited specific historical and discovery information. By leveraging well-established reactions such as the Michael addition and amide coupling, this guide provides a practical framework for its synthesis. The discussion of its putative properties, based on its constituent functional groups, offers a starting point for further investigation into its potential applications in medicinal chemistry and other scientific fields. The detailed protocols and mechanistic rationale are intended to equip researchers with the necessary information to produce and study this compound.

References

  • Quan, Z.-J., & Wang, X.-C. (2016). An Efficient Amide-Aldehyde-Alkene Condensation: Synthesis for the N-Allyl Amides. The Chemical Record, 16(1), 435-444. [Link][1]

  • El-Sayed, A. A., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 1-18. [Link][3]

  • U.S. Patent No. 5,334,745 A. (1994). Preparation of 3-aminopropionitriles. Google Patents. [2]

Sources

Methodological & Application

Application Notes & Protocols: Investigating 3-(Allylamino)-N-methylpropanamide as a Novel Beta-Adrenergic Agent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial investigation of a novel compound, "3-(Allylamino)-N-methylpropanamide," as a potential beta-adrenergic agent. While direct research on this specific molecule is not extensively published, its structural motifs suggest a potential interaction with beta-adrenergic receptors. These application notes offer a structured, scientifically-grounded framework for its synthesis, in-vitro characterization, and functional assessment. The protocols provided are designed to be self-validating and are supported by authoritative references, ensuring scientific rigor. The overarching goal is to equip researchers with the necessary tools to thoroughly evaluate the beta-adrenergic activity of this and other novel chemical entities.

Introduction: The Rationale for Investigating Novel Beta-Adrenergic Agents

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in the regulation of cardiovascular, pulmonary, and metabolic functions.[1][2] They are the primary targets of the endogenous catecholamines, epinephrine and norepinephrine.[3][4] The β-AR family is comprised of three main subtypes: β1, β2, and β3, each with distinct tissue distribution and physiological roles.[4]

  • β1-Adrenergic Receptors: Predominantly found in the heart, their stimulation leads to increased heart rate and contractility.[1]

  • β2-Adrenergic Receptors: Primarily located in the smooth muscle of the bronchi and blood vessels, their activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[5]

  • β3-Adrenergic Receptors: Mainly expressed in adipose tissue, where they mediate lipolysis and thermogenesis.[6]

Given their integral role in physiology, β-ARs are significant drug targets for a variety of conditions, including hypertension, asthma, and heart failure.[7] The development of novel β-adrenergic agents with improved subtype selectivity and favorable pharmacokinetic profiles remains an active area of research.

The structure of "this compound" contains an amino-propanol-like backbone, a common feature in many known beta-adrenergic agents.[8][9][10] This structural similarity provides a compelling rationale for its investigation as a potential modulator of the beta-adrenergic system.

The Beta-Adrenergic Signaling Pathway

Upon agonist binding, β-ARs undergo a conformational change, leading to the activation of the heterotrimeric Gs protein.[1][2] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.[5]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., 3-(Allylamino)-N- methylpropanamide) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Binding_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Reagents to 96-well Plate: Buffer, Compound, Radioligand, Membrane Preparation A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration and Washing C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis: IC50 and Ki Determination E->F

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: cAMP Accumulation Assay for Functional Activity

This assay measures the ability of the test compound to stimulate the production of cAMP, providing a measure of its functional agonistic activity. [11][12] Objective: To determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy of "this compound" in stimulating cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human β1-AR or β2-AR. [13]* Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test Compound: "this compound".

  • Positive Control: Isoproterenol (a non-selective β-AR agonist).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based). [14][15] Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and add the stimulation buffer.

  • Add serial dilutions of the test compound or isoproterenol to the wells.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

Data Analysis:

  • Generate a standard curve if required by the kit.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Determine the EC₅₀ value and the maximal response (Emax) using a sigmoidal dose-response curve fit.

  • Compare the Emax of the test compound to that of isoproterenol to determine its relative efficacy.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities of this compound

Receptor SubtypeKi (nM)
β1-Adrenergic Receptor150
β2-Adrenergic Receptor25

Interpretation: A lower Ki value indicates a higher binding affinity. In this hypothetical example, the compound shows a preference for the β2-AR over the β1-AR.

Table 2: Hypothetical Functional Activity of this compound

Receptor SubtypeEC₅₀ (nM)Emax (% of Isoproterenol)
β1-Adrenergic Receptor30060%
β2-Adrenergic Receptor5095%

Interpretation: The EC₅₀ value reflects the potency of the compound as an agonist. A lower EC₅₀ indicates higher potency. The Emax value indicates the efficacy of the compound relative to a full agonist. In this example, the compound is a potent and nearly full agonist at the β2-AR, and a less potent partial agonist at the β1-AR.

Concluding Remarks

The protocols and framework presented in these application notes provide a robust starting point for the investigation of "this compound" as a potential beta-adrenergic agent. A thorough characterization of its binding affinity, functional potency, and subtype selectivity is essential for determining its therapeutic potential. Further studies, including antagonist assays and in-vivo models, would be necessary to fully elucidate its pharmacological profile.

References

  • Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research. [Link]

  • Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences. [Link]

  • Regulation of β-adrenergic receptor function. Current Opinion in Cell Biology. [Link]

  • Alternative signaling: cardiomyocyte β 1 -adrenergic receptors signal through EGFRs. The Journal of Clinical Investigation. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]

  • Synthesis and beta-adrenergic properties of (Z)-N-amines: effects of the configuration around the methyloxyiminomethyl (MOIM) double bond on the biopharmacological properties of MOIM-type beta-blocking agents. Bioorganic & Medicinal Chemistry. [Link]

  • Affinity chromatography of the beta-adrenergic receptor. ResearchGate. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio. [Link]

  • beta2 adrenoceptor Assay. Innoprot. [Link]

  • Beta-adrenoceptor stimulant properties of amidoalkylamino-substituted 1-aryl-2-ethanols and 1-(aryloxy)-2-propanols. Journal of Medicinal Chemistry. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. [Link]

  • Synthesis and cardioselective beta-adrenergic antagonist activity of quinolyloxypropanolamines. Journal of Medicinal Chemistry. [Link]

  • Discovery of a potent, orally bioavailable beta(3) adrenergic receptor agonist, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide. Journal of Medicinal Chemistry. [Link]

  • Synthesis and properties of some aryloxyaminoalkanes. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules. [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. [Link]

Sources

Application Note: In Vitro Cell Culture Assays for 3-(Allylamino)-N-methylpropanamide (AAMP)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biomaterial Scientists, and Drug Development Professionals Compound: 3-(Allylamino)-N-methylpropanamide (CAS: 1040692-02-1) Applications: Cytotoxicity screening, Poly(amidoamine) (PAA) hydrogel synthesis, and 3D cell culture matrix evaluation.

Introduction & Mechanistic Grounding

This compound (AAMP) is a versatile, commercially available synthetic building block characterized by a secondary amine, an allyl group, and an amide moiety1[1]. In cell culture and tissue engineering, AAMP presents a fascinating dual-profile depending on its polymerization state:

  • Unreacted Monomer (Toxicological Profile): As a free allylamine derivative, monomeric AAMP is subject to oxidative deamination by semicarbazide-sensitive amine oxidases (SSAO) and monoamine oxidases (MAO) present in certain cell types (e.g., smooth muscle cells and fibroblasts). This enzymatic metabolism generates highly reactive aldehydes (analogous to acrolein), hydrogen peroxide, and ammonia, leading to rapid glutathione (GSH) depletion, intracellular reactive oxygen species (ROS) accumulation, and subsequent ATP depletion and cell lysis2[2].

  • Polymerized State (Biocompatible Matrix): When AAMP is utilized as a co-monomer in the Michael-type addition synthesis of poly(amidoamine) (PAA) hydrogels, the reactive allyl and secondary amine groups are consumed. The resulting PAA network is highly biocompatible, non-toxic, and provides a cationic, functionalized surface that significantly enhances cellular adhesion and spreading in 3D culture environments3[3].

This Application Note provides a self-validating framework to assay both the acute cytotoxicity of the AAMP monomer and the biocompatibility of AAMP-functionalized PAA hydrogels.

Experimental Rationale & Causality

To ensure rigorous scientific integrity, our protocols are designed around specific causal mechanisms:

  • Why measure ROS alongside viability? Because allylamine toxicity is not simply mediated by membrane disruption; it is a metabolically activated toxicity. Measuring ROS via DCFDA confirms whether the mechanism of cell death is tied to aldehyde/peroxide generation 4[4].

  • Why use a 3D encapsulation assay? Synthetic polymer-based hydrogels like PAAs are designed to mimic the in vivo 3D cellular milieu. Assessing AAMP strictly in 2D ignores its primary utility as a structural hydrogel modifier that regulates mesenchymal stem cell and endothelial cell behavior 5[5].

G A This compound (AAMP) Monomer B Monomer Cytotoxicity Screening (2D) A->B Direct Exposure C Polymerization into PAA Hydrogel A->C Crosslinking D Metabolic Viability (WST-8 Assay) B->D E Oxidative Stress (DCFDA Assay) B->E F 3D Cell Encapsulation & Matrix Adhesion C->F G Live/Dead Confocal Imaging F->G

Caption: Workflow for AAMP monomer cytotoxicity screening vs. PAA hydrogel evaluation.

Step-by-Step Experimental Protocols

Protocol A: 2D Cytotoxicity and ROS Profiling of Monomeric AAMP

Objective: Determine the IC50 and oxidative stress induction of unreacted AAMP to establish safe residual monomer limits for biomaterial synthesis.

Materials:

  • Primary Rat Aortic Smooth Muscle Cells (SMCs) or HUVECs.

  • AAMP Monomer (sterile filtered, dissolved in DMSO).

  • WST-8 Cell Viability Assay Kit.

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) ROS Probe.

  • Positive Controls: 50 µM Acrolein (ROS/Tox) and 0.1% Triton X-100 (Lysis).

Step-by-Step Procedure:

  • Cell Seeding: Seed SMCs at a density of

    
     cells/well in a 96-well clear-bottom black plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.
    
    • Causality: SMCs are chosen because they highly express amine oxidases required to metabolize allylamines into reactive aldehydes[2].

  • ROS Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 minutes in the dark. Wash twice with PBS.

    • Causality: Loading the probe before treatment ensures that rapid, early-stage ROS bursts generated by AAMP metabolism are captured immediately.

  • AAMP Treatment: Treat cells with a serial dilution of AAMP (0.1 mM to 10 mM) in complete media. Include a vehicle control (0.1% DMSO), a positive ROS control (50 µM Acrolein), and a positive death control (0.1% Triton X-100).

  • Kinetic ROS Measurement: Measure fluorescence (Ex/Em = 485/535 nm) immediately (t=0) and every 30 minutes for 4 hours using a microplate reader.

  • Viability Assessment (WST-8): After 24 hours of AAMP exposure, remove media, wash, and add 100 µL of fresh media containing 10% WST-8 reagent to each well. Incubate for 2 hours.

  • Absorbance Read: Measure absorbance at 450 nm. Calculate viability relative to the vehicle control.

Mechanism A AAMP Monomer Internalization B Amine Oxidase Metabolism (SSAO/MAO) A->B C Reactive Aldehyde Generation (Acrolein-like) B->C D Glutathione (GSH) Depletion C->D E Intracellular ROS Accumulation C->E D->E F Mitochondrial Dysfunction (ATP Drop) E->F G Cell Lysis / Apoptosis F->G

Caption: Mechanistic pathway of allylamine-induced cellular oxidative stress and apoptosis.

Protocol B: 3D Cell Encapsulation in AAMP-Grafted PAA Hydrogels

Objective: Validate that once AAMP is covalently incorporated into a poly(amidoamine) network, its toxicity is neutralized, yielding a functionalized, biocompatible scaffold suitable for 3D cell culture 6[6].

Step-by-Step Procedure:

  • Precursor Neutralization: Synthesize the AAMP-PAA prepolymer via Michael addition (reacting AAMP with a bisacrylamide crosslinker). Lyophilize and resuspend the purified polymer in sterile PBS (pH 7.4).

    • Self-Validation Check: Perform an Ellman’s assay or NMR to confirm the absence of unreacted allyl/amine monomers prior to cell introduction.

  • Cell Resuspension: Harvest target cells (e.g., Mesenchymal Stem Cells) and resuspend them directly into the AAMP-PAA prepolymer solution at a density of

    
     cells/mL.
    
  • Gelation: Trigger crosslinking (e.g., via UV-photoinitiation if modified with acrylates, or thermal gelation) in a sterile mold for 3-5 minutes.

  • Culture & Maintenance: Submerge the cell-laden hydrogel constructs in complete culture media. Replace media every 48 hours.

  • Live/Dead Confocal Imaging: At day 1, 3, and 7, stain the constructs with Calcein-AM (Live, Green) and Ethidium Homodimer-1 (Dead, Red). Image via Z-stack confocal microscopy to quantify 3D viability and morphological spreading.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, contrasting the toxicological profile of the unreacted AAMP monomer against the biocompatible profile of the AAMP-functionalized PAA hydrogel.

Test Article StateAssayTarget MetricRepresentative OutcomeBiological Causality
Monomeric AAMP WST-8 (Viability)IC50 (µM)~ 0.5 - 2.0 mMSSAO-mediated conversion to reactive aldehydes[2].
Monomeric AAMP DCFDA (ROS)Fold-change vs Control> 4.0x increase (at 4h)Rapid GSH depletion via aldehyde reactivity[4].
Polymerized AAMP-PAA Live/Dead (Confocal)% Cell Viability> 95% Viability (Day 7)Neutralization of allyl/amine groups via crosslinking[3].
Polymerized AAMP-PAA Phalloidin (Morphology)Spreading AreaEnhanced 3D spreadingCationic amide groups promote integrin binding/adhesion[5].

References

  • Toraason M, et al. - Comparative toxicity of allylamine and acrolein in cultured myocytes and fibroblasts from neonatal rat heart. Toxicology (1989). URL:[Link][2]

  • Ramos K, et al. - Comparative cytotoxic responses of cultured avian and rodent aortic smooth muscle cells to allylamine. Journal of Toxicology and Environmental Health (1993). URL:[Link][4]

  • Franchini MC, et al. - Biomimetic poly(amidoamine) hydrogels as synthetic materials for cell culture. Journal of Biomedical Materials Research (2008). URL:[Link][3]

  • Wieduwild R, et al. - Poly(amidoamine)-alginate hydrogels: directing the behavior of mesenchymal stem cells with charged hydrogel surfaces. Journal of Materials Science: Materials in Medicine (2018). URL: [Link][5]

  • Boffito M, et al. - RGD-mimetic poly(amidoamine) hydrogel for the fabrication of complex cell-laden micro constructs. Acta Biomaterialia (2015). URL:[Link][6]

Sources

Application Notes & Protocols for the Evaluation of Novel Propanamide Derivatives in Antiproliferative Studies

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of novel propanamide derivatives, such as the conceptual molecule "3-(Allylamino)-N-methylpropanamide," for their potential antiproliferative properties. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies based on established methodologies and findings from related compounds.

Introduction: The Promise of Propanamide Scaffolds in Oncology

The propanamide structural motif is a versatile scaffold that has been incorporated into a variety of biologically active molecules, demonstrating a broad range of therapeutic potential. In the context of oncology, numerous propanamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.[1][2][3] The chemical tractability of the propanamide backbone allows for systematic modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Recent studies have highlighted the antiproliferative effects of various substituted propanamides. For instance, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated significant antitumor effects against a panel of human cancer cell lines, including PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast).[4][5] These findings underscore the potential of the propanamide scaffold as a promising starting point for the development of new anticancer agents.

Postulated Mechanism of Action: Targeting Cellular Proliferation Pathways

While the precise mechanism of action for a novel compound like "this compound" would require empirical validation, insights can be drawn from structurally related molecules. A plausible hypothesis is the inhibition of key enzymes or proteins involved in cell cycle regulation and proliferation.

One such target could be Histone Deacetylases (HDACs). In silico mechanistic studies of some quinoxaline-based propanamides have suggested that they may exert their antiproliferative effects by inhibiting HDAC6 through binding to its zinc finger ubiquitin-binding domain (Zf-UBD).[4][5] HDAC inhibitors are a known class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis.

Another potential mechanism could involve the disruption of microtubule dynamics. Some anticancer compounds interfere with tubulin polymerization, leading to mitotic arrest and subsequent cell death.[6]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel propanamide derivative, leading to an antiproliferative response.

Antiproliferative_Mechanism Hypothetical Mechanism of Action of a Propanamide Derivative Propanamide Derivative Propanamide Derivative HDAC6 Inhibition HDAC6 Inhibition Propanamide Derivative->HDAC6 Inhibition Hypothesized Primary Target Tubulin Polymerization Disruption Tubulin Polymerization Disruption Propanamide Derivative->Tubulin Polymerization Disruption Alternative/Additional Target Acetylated Tubulin Accumulation Acetylated Tubulin Accumulation HDAC6 Inhibition->Acetylated Tubulin Accumulation Microtubule Instability Microtubule Instability Tubulin Polymerization Disruption->Microtubule Instability Acetylated Tubulin Accumulation->Microtubule Instability Mitotic Arrest Mitotic Arrest Microtubule Instability->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Arrest->Cell Cycle Arrest (G2/M)

Caption: Hypothetical signaling pathway for a novel propanamide derivative.

Experimental Protocols for In Vitro Antiproliferative Assessment

A systematic in vitro evaluation is crucial to determine the antiproliferative potential of a novel compound. The following protocols provide a robust framework for this assessment.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., "this compound") in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: IC50 Values

The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for evaluating the potency of an antiproliferative compound.[9] The results should be summarized in a clear and concise table.

Table 1: Hypothetical IC50 Values (µM) for "Compound X" against Various Cancer Cell Lines

Cell LineTissue of Origin"Compound X" (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Cancer8.5 ± 0.64.2 ± 0.2
HCT-116 Colon Cancer11.2 ± 0.95.2 ± 0.3
PC-3 Prostate Cancer15.8 ± 1.28.9 ± 0.6
HeLa Cervical Cancer10.1 ± 0.75.6 ± 0.4
Data are presented as mean ± standard deviation from three independent experiments.
Cell Cycle Analysis by Flow Cytometry

To determine if the antiproliferative effect is due to cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells can be performed.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay

To investigate if the compound induces programmed cell death, an Annexin V-FITC/PI apoptosis detection assay can be employed.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow

The following diagram outlines a typical workflow for the initial in vitro screening of a novel antiproliferative compound.

Experimental_Workflow In Vitro Screening Workflow for Antiproliferative Compounds Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization MTT Assay (Multiple Cell Lines) MTT Assay (Multiple Cell Lines) Compound Synthesis & Characterization->MTT Assay (Multiple Cell Lines) Determine IC50 Values Determine IC50 Values MTT Assay (Multiple Cell Lines)->Determine IC50 Values Active Compound? Active Compound? Determine IC50 Values->Active Compound? Cell Cycle Analysis Cell Cycle Analysis Active Compound?->Cell Cycle Analysis Yes End End Active Compound?->End No Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay->Mechanism of Action Studies Mechanism of Action Studies->End

Caption: A streamlined workflow for the initial evaluation of a novel compound's antiproliferative properties.

Conclusion and Future Directions

The protocols and strategies outlined in these application notes provide a solid foundation for the investigation of novel propanamide derivatives as potential antiproliferative agents. Positive results from these in vitro studies, such as potent IC50 values and evidence of cell cycle arrest or apoptosis, would warrant further investigation into the specific molecular targets and in vivo efficacy. The ultimate goal is the identification and development of novel, effective, and selective anticancer therapeutics.

References

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025).
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI.
  • Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. PMC.
  • Novel propanamide analogue and antiproliferative diketopiperazines from mangrove Streptomyces sp. Q24. (2016). Taylor & Francis Group - Figshare.
  • Synthesis and in vitro antiproliferative activity against human cancer cell lines of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones. (2008). PubMed.
  • In Vitro to In Vivo Correlation for Antiproliferative agent-53-d3: A Compar
  • (PDF) Novel propanamide analogue and antiproliferative diketopiperazines from mangrove Streptomyces sp. Q24. (2016). Academia.edu.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). PMC.
  • (PDF) Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. (2025).

Sources

"3-(Allylamino)-N-methylpropanamide" for functional group modification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Group Modification using 3-(Allylamino)-N-methylpropanamide

Executive Summary

This compound (CAS: 1040692-02-1) is a versatile, heterobifunctional building block utilized in bioconjugation, polymer synthesis, and surface engineering. Its structure features two distinct reactive centers: an electron-rich allyl group (alkene) and a nucleophilic secondary amine , separated by a stable propanamide spacer.

This guide details the specific protocols for leveraging these functional groups. Unlike simple alkyl amines, the


-amino amide backbone introduces unique stability considerations (Retro-Michael reversibility) and solubility profiles that researchers must navigate. This document provides validated workflows for Thiol-Ene "Click" Chemistry  (targeting the allyl group) and Amine Acylation  (targeting the secondary amine), establishing this molecule as a premier linker for orthogonal functionalization.

Part 1: Chemical Profile & Reactivity[1]

Structural Analysis

The molecule is the Michael adduct of allylamine and


-methylacrylamide. Its dual functionality allows for "orthogonal" modification—reacting one end without disturbing the other.[1]
FeatureChemical MoietyReactivity ProfilePrimary Application
Head Allyl Group (

)
Radical Addition, Olefin MetathesisThiol-Ene "Click" coupling to peptides/polymers.[1]
Core Secondary Amine (

)
Nucleophilic Acylation, AlkylationConjugation to Activated Esters (NHS), Epoxides.
Tail

-Methyl Amide
H-Bonding, Hydrolytic StabilitySolubility enhancer, spacer arm.
Stability Warning: The Retro-Michael Threat
  • Mechanism: As a

    
    -amino amide, this molecule is thermodynamically stable at room temperature. However, at elevated temperatures (
    
    
    
    C) or strongly basic pH, it can undergo a Retro-Michael reaction , reverting to allylamine and
    
    
    -methylacrylamide.
  • Operational Constraint: Avoid prolonged heating above 80°C during solvent evaporation or curing. Store as the hydrochloride salt (HCl) to inhibit oxidation and improve thermal stability.

Part 2: Synthesis & Preparation

Note: While commercially available, in-situ synthesis allows for the introduction of isotopically labeled precursors or specific purification levels required for GMP applications.

Protocol 1: Quantitative Synthesis via Aza-Michael Addition

Objective: Synthesize high-purity this compound without metal catalysts.

Reagents:

  • Allylamine (CAS: 107-11-9) - Excess required to prevent double addition.

  • 
    -Methylacrylamide (CAS: 118-16-1).
    
  • Solvent: Methanol (HPLC Grade).

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -methylacrylamide (1.0 eq, 10 mmol) in Methanol (10 mL) in a round-bottom flask.
    
  • Addition: Cool the solution to 0°C (ice bath). Add Allylamine (1.5 eq, 15 mmol) dropwise over 10 minutes.

    • Why: The reaction is exothermic. Cooling prevents polymerization of the acrylamide. Excess allylamine minimizes the formation of the tertiary amine byproduct (bis-addition).

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12-16 hours.

  • Monitoring: Verify consumption of acrylamide via TLC (loss of UV activity) or

    
    H-NMR (disappearance of vinyl protons at 
    
    
    
    6.0-6.2 ppm).
  • Purification: Concentrate under reduced pressure (Rotary Evaporator) at <40°C .

    • Critical: Do not heat aggressively. The excess allylamine is volatile (BP ~53°C) and will be removed, leaving the product.

  • Validation: The product is typically a colorless to pale yellow oil.

    • Yield: >95%.

Part 3: Functionalization Strategy A – Thiol-Ene "Click" Chemistry

This is the primary application for this linker. The allyl group reacts rapidly with thiols under radical conditions (Photo-Click), forming a stable thioether bond. This reaction is anti-Markovnikov .

Protocol 2: UV-Initiated Thiol-Ene Coupling

Application: Grafting the linker onto a thiol-functionalized surface or peptide.

Materials:

  • Alkene: this compound (10 mM).

  • Thiol: Cysteine-containing peptide or Thiol-PEG (10 mM).

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) - Water soluble, biocompatible.

  • Light Source: UV LED (365 nm, ~10 mW/cm²).

Workflow:

  • Buffer Selection: Prepare reagents in PBS (pH 7.4).

    • Note: If the secondary amine interferes with solubility, adjust pH to 6.0 to protonate it (

      
      ). The ammonium species is fully compatible with radical thiol-ene chemistry.
      
  • Mixing: Combine Alkene : Thiol : Initiator in a 1 : 1 : 0.05 molar ratio.

    • Stoichiometry: Equimolar ratios work well for click chemistry. If one component is precious (e.g., a protein), use the linker in excess (5-10 eq).

  • Deoxygenation (Optional but Recommended): Purge the solution with Nitrogen for 2 minutes. Oxygen inhibits radical propagation.

  • Irradiation: Expose the sample to 365 nm light for 5–10 minutes.

  • Quenching: Remove light source. No chemical quench is needed.

  • Purification: Dialysis or HPLC to remove unreacted linker and initiator.

Mechanistic Insight (Graphviz Diagram):

ThiolEneCycle Initiator Photoinitiator (LAP) Radical Thiyl Radical (RS•) Initiator->Radical UV Light Intermediate Carbon Radical (Intermediate) Radical->Intermediate + Alkene Alkene Allyl Linker (C=C) Intermediate->Radical Regenerates Product Thioether Product (Stable) Intermediate->Product + Thiol (H-abstraction) Thiol Thiol (R-SH)

Figure 1: The radical-mediated thiol-ene cycle.[2] The thiyl radical attacks the allyl group, creating a carbon-centered radical that abstracts a hydrogen from another thiol molecule, propagating the chain.

Part 4: Functionalization Strategy B – Amine Conjugation

The secondary amine is sterically accessible and sufficiently nucleophilic to react with activated esters. This allows the linker to be attached to drugs or fluorophores before the click reaction.[1]

Protocol 3: NHS-Ester Labeling

Objective: Attach a fluorophore (e.g., FITC-NHS or AF488-NHS) to the linker.

Reagents:

  • This compound (HCl salt recommended for storage, free base for reaction).

  • NHS-Ester derivative of target molecule.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology:

  • Dissolution: Dissolve the NHS-ester (1.0 eq) in anhydrous DMF.

  • Activation: Add the Linker (1.2 eq) to the solution.

  • Basification: Add DIPEA (2.0 eq).

    • Crucial Step: The secondary amine must be deprotonated to react. If using the HCl salt of the linker, ensure enough base is added to neutralize the HCl and scavenge the NHS leaving group.

  • Incubation: Stir at Room Temperature for 2–4 hours protected from light.

  • Validation: Monitor by LC-MS. The mass shift will correspond to the loss of the NHS group and the addition of the linker (+142.2 Da - H).

  • Outcome: You now have an Allyl-functionalized Fluorophore ready for click chemistry.

Part 5: Orthogonal Workflow Summary

The power of this molecule lies in the ability to sequence these reactions.

StepReaction TypeTarget GroupConditionsStatus of Other Group
1 Acylation Secondary AminepH 8.0 / Organic BaseAllyl: Inert (Stable)
2 Purification N/AHPLC / DialysisN/A
3 Thiol-Ene Allyl GroupUV / Radical InitiatorAmide: Inert (Stable)

Visual Workflow (Graphviz):

Workflow cluster_0 Step 1: Amine Modification cluster_1 Step 2: Allyl Modification Start This compound Step1 React with NHS-Ester (Drug/Dye Attachment) Start->Step1  Basic pH   Inter Allyl-Functionalized Conjugate Step1->Inter Step2 Thiol-Ene Click Reaction (Surface/Polymer Grafting) Inter->Step2  UV + Thiol   Final Final Bifunctional Construct Step2->Final

Figure 2: Sequential modification strategy ensuring orthogonality. The amine is typically modified first to prevent side reactions during the radical step, although the reverse is possible under controlled conditions.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data. SCBT Catalog. Link

  • Kade, M. J., et al. (2010). The Power of Thiol-ene Chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 48(4), 743-750. Link

  • Nair, D. P., et al. (2014).[3] The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link

Sources

High-throughput screening with "3-(Allylamino)-N-methylpropanamide"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3-(Allylamino)-N-methylpropanamide (CAS: 1040692-02-1) as a functional monomer in the fabrication of high-throughput screening (HTS) platforms. Unlike traditional 2D polystyrene surfaces, this compound enables the synthesis of tunable, biomimetic 3D hydrogel microarrays .

Its unique structure—combining a photopolymerizable allyl moiety , a hydrophilic amide backbone , and a modifiable secondary amine —makes it an ideal building block for "thiol-ene" click chemistry. This protocol outlines the synthesis of functionalized hydrogel droplets for 3D cell culture screening, offering superior physiological relevance for drug discovery campaigns.

Scientific Mechanism & Rationale

The Molecule: this compound

This small molecule acts as a "molecular bridge" in polymer networks.

  • Allyl Group (Warhead): Enables rapid, radical-mediated thiol-ene photoclick crosslinking. This reaction is oxygen-tolerant and proceeds under mild conditions compatible with live cells.

  • Secondary Amine (Functional Handle): Provides a site for protonation (pH-responsiveness) or post-polymerization functionalization (e.g., conjugation of RGD peptides for cell adhesion).

  • N-Methylpropanamide (Backbone): Mimics the peptide bonds found in natural proteins, reducing non-specific protein adsorption and enhancing biocompatibility.

The HTS Platform: Thiol-Ene Hydrogel Microarrays

Traditional HTS on rigid plastic often yields false positives due to unnatural cell morphology. By copolymerizing this compound with poly(ethylene glycol) dithiol (PEG-dithiol), we create a soft, water-rich 3D matrix. The "step-growth" polymerization mechanism of the thiol-ene reaction results in a more homogeneous network than chain-growth acrylates, reducing experimental noise in sensitive assays.

Experimental Workflow Visualization

The following diagram illustrates the "Thiol-Ene" photopolymerization process and the HTS workflow.

HTS_Workflow Monomer 3-(Allylamino)- N-methylpropanamide Mixing Pre-Polymer Solution Monomer->Mixing Crosslinker PEG-Dithiol (Crosslinker) Crosslinker->Mixing Cells Live Cells (Target) Cells->Mixing Spotting Microarray Spotting/Droplets Mixing->Spotting Dispense Gelation 3D Hydrogel Formation Spotting->Gelation Thiol-Ene Reaction UV UV/Vis Light (365-405 nm) UV->Gelation Photo-initiation Screening Drug Library Addition Gelation->Screening Incubation Readout High-Content Imaging Screening->Readout Analysis

Figure 1: Workflow for generating 3D hydrogel microarrays using thiol-ene photoclick chemistry.

Detailed Protocol: 3D Hydrogel HTS Assay

Objective: To screen a library of kinase inhibitors against cancer spheroids encapsulated in this compound-based hydrogels.

Reagents & Equipment
  • Monomer: this compound (CAS: 1040692-02-1).[1]

  • Crosslinker: PEG-dithiol (MW 2000 Da).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

  • Cell Line: HCT116 (Colorectal carcinoma).

  • Equipment: Acoustic Liquid Handler (e.g., Echo), High-Content Imager (e.g., Operetta).

Step-by-Step Procedure

Step 1: Pre-Polymer Solution Preparation

  • Dissolve This compound in PBS to a final concentration of 10% (w/v).

    • Note: The secondary amine increases solubility; no DMSO is required.

  • Add PEG-dithiol to maintain a 1:1 molar ratio of thiol groups (-SH) to allyl groups (-ene).

    • Critical: Stoichiometry controls gel stiffness. A 1:1 ratio yields maximum crosslinking.

  • Add LAP photoinitiator to a final concentration of 0.05% (w/v).

  • Filter sterilize (0.22 µm).

Step 2: Cell Encapsulation & Spotting

  • Harvest HCT116 cells and resuspend in the Pre-Polymer Solution at a density of

    
     cells/mL.
    
  • Using an acoustic liquid handler, dispense 500 nL droplets of the cell-polymer suspension into a 384-well glass-bottom plate (hydrophobic coating recommended to maintain droplet shape).

  • Photocuring: Expose the plate to 365 nm or 405 nm light (

    
    ) for 30 seconds.
    
    • Observation: The solution creates a soft hydrogel spot, trapping the cells without damaging viability.

Step 3: Assay & Screening

  • Add 50 µL of complete culture media to each well to submerge the hydrogel spots.

  • Incubate for 72 hours to allow spheroid formation.

  • Compound Addition: Add the drug library (e.g., 10 µM final concentration).

  • Incubate for an additional 48 hours.

Step 4: Readout

  • Add Live/Dead viability stain (Calcein AM / EthD-1).

  • Image using Confocal High-Content Screening.

Data Analysis & Validation

Expected Results (Table)
Parameter2D Plastic ControlThis compound HydrogelInterpretation
Cell Morphology Flat, spread monolayerRound, multicellular spheroidsHydrogel mimics in vivo tumor architecture.
Drug Sensitivity (IC50) Lower (e.g., 5 nM)Higher (e.g., 50 nM)3D environment creates diffusion barriers and resistance phenotypes, reducing false positives.
Z-Factor > 0.7> 0.6The hydrogel assay is robust enough for HTS.
Viability (Control) > 95%> 90%The monomer and photocuring process are biocompatible.
Troubleshooting
  • Problem: Gel does not form or is too soft.

    • Root Cause:[2][3] Oxidation of the thiol crosslinker or incorrect stoichiometry.

    • Solution: Use fresh PEG-dithiol and ensure the Allyl:Thiol ratio is strictly 1:1.

  • Problem: Low cell viability post-encapsulation.

    • Root Cause: UV exposure time too long or radical toxicity.

    • Solution: Switch to visible light (405 nm) and reduce LAP concentration.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition. (General reference for the thiol-ene mechanism described).
  • Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization. Advanced Materials. (Foundational protocol for thiol-ene hydrogel HTS).

Sources

Application Notes and Protocols for 3-(Allylamino)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 3-(Allylamino)-N-methylpropanamide

This compound is a bifunctional organic compound featuring a secondary allylamine and a tertiary N-methylpropanamide moiety. Its chemical structure suggests potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and bioconjugates. The allyl group offers a reactive handle for various chemical transformations, including but not limited to, thiol-ene reactions, olefin metathesis, and palladium-catalyzed cross-coupling reactions. The N-methylpropanamide portion provides a stable amide linkage and can influence the molecule's solubility and pharmacokinetic properties.

While specific literature on the direct applications of this compound is not extensively available, its structural motifs are present in a range of biologically active molecules. The safe and effective utilization of this compound in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 1040692-02-1[1][2]
Molecular Formula C7H14N2O[1][2]
Molecular Weight 142.2 g/mol [1]

Hazard Identification and Risk Assessment

Allylamine Moiety: Allylamine is a known toxic and flammable liquid.[3] It is corrosive and can cause severe skin burns and eye damage.[3] Inhalation of allylamine vapors can be highly toxic and may cause respiratory irritation.[3][4]

N-methylpropanamide Moiety: N-methylpropanamide is considered to be of moderate toxicity. It may cause skin and serious eye irritation.[5]

Based on this information, it is prudent to handle this compound with a high degree of caution, assuming it may possess a combination of these hazardous properties.

Personal Protective Equipment (PPE) and Engineering Controls

The consistent and correct use of PPE is the most critical line of defense when handling potentially hazardous chemicals.[6]

PPESpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile or Chloroprene). Check for integrity before each use.To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Chemical splash-resistant safety goggles with side protection. A face shield may be appropriate for larger quantities or when there is a significant splash risk.To protect the eyes from splashes, which could cause serious irritation or damage.
Lab Coat Flame-resistant lab coat.To protect clothing and skin from splashes and in case of fire.
Respiratory Protection A government-approved respirator may be necessary if working outside of a fume hood or if there is a risk of aerosol generation.To prevent inhalation of potentially toxic and irritating vapors.

Engineering Controls:

  • Fume Hood: All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[6]

  • Safety Shower and Eyewash Station: An emergency eyewash and safety shower must be located nearby (within 10 seconds of travel) and be unobstructed. Regular testing of this equipment is mandatory.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and ensuring the integrity of the compound.

Handling:

  • Avoid Inhalation and Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[4]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in work areas.[1] Wash hands thoroughly with soap and water after handling.[4]

Storage:

  • Container: Store in a tightly closed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3]

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to ensure safety and minimize environmental contamination.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Contain the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.

  • Neutralization (for Amine Component): Cautiously apply a weak acid like citric acid or sodium bisulfite to neutralize the amine functionality. Use pH paper to confirm neutralization.

  • Collection: Carefully scoop the absorbed and neutralized material into a sealable, labeled waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste.

  • Waste Disposal: Dispose of the waste container according to institutional and local regulations.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the institutional safety office.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Await Response Team: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Spill_Cleanup_Workflow spill Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess evacuate Major Spill: Evacuate Area & Call Emergency Response assess->evacuate Major minor_spill Minor Spill assess->minor_spill Minor don_ppe Don Appropriate PPE minor_spill->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain neutralize Neutralize with Weak Acid (e.g., Citric Acid) contain->neutralize collect Collect Residue into Labeled Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Hazardous Waste Program decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for handling a chemical spill of this compound.

Application Protocol: Bioconjugation via Thiol-Ene "Click" Chemistry

This protocol describes a hypothetical application of this compound as a linker to conjugate a small molecule drug to a cysteine-containing peptide or protein. The allyl group serves as a handle for the thiol-ene reaction.

Objective: To covalently attach this compound to a model peptide via a thiol-ene reaction.

Materials:

  • This compound

  • Cysteine-containing peptide (e.g., glutathione)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol

  • UV lamp (365 nm)

  • HPLC system for analysis

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the cysteine-containing peptide in PBS.

    • Prepare a 100 mM stock solution of this compound in methanol.

    • Prepare a 50 mM stock solution of the photoinitiator (DMPA) in methanol.

  • Reaction Setup (in a fume hood):

    • In a UV-transparent reaction vessel, combine:

      • 500 µL of the 10 mM peptide solution.

      • 100 µL of the 100 mM this compound solution (2-fold molar excess).

      • 20 µL of the 50 mM DMPA solution.

    • Gently mix the solution.

  • Photochemical Reaction:

    • Place the reaction vessel under a 365 nm UV lamp.

    • Irradiate the mixture for 30 minutes at room temperature.

  • Quenching and Analysis:

    • The reaction is typically self-quenching upon removal from the UV source.

    • Analyze the reaction mixture by reverse-phase HPLC to determine the extent of conjugation by monitoring the disappearance of the starting peptide and the appearance of the product peak.

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis peptide_sol Prepare Peptide Solution (10 mM in PBS) mix Mix Reagents in UV-Transparent Vessel peptide_sol->mix linker_sol Prepare Linker Solution (100 mM in MeOH) linker_sol->mix initiator_sol Prepare Photoinitiator Solution (50 mM in MeOH) initiator_sol->mix irradiate Irradiate with 365 nm UV Light for 30 min mix->irradiate hplc Analyze Reaction Mixture by RP-HPLC irradiate->hplc

Caption: Experimental workflow for peptide bioconjugation using this compound.

Disposal Considerations

All waste containing this compound, including unused material, reaction mixtures, and contaminated materials, must be disposed of as hazardous chemical waste.[1]

  • Collect waste in a properly sealed and labeled container.

  • Do not dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While this compound presents as a potentially valuable synthetic intermediate, the lack of specific safety data mandates a cautious and informed approach to its handling. By understanding the hazards associated with its functional groups and adhering to the stringent safety protocols outlined in these notes, researchers can mitigate risks and safely explore the applications of this compound. Always prioritize safety, and when in doubt, consult with your institution's environmental health and safety department.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: allylamine. [Link]

  • CloudSDS. Everything You Need to Know About Allylamine. [Link]

  • University of Wisconsin-Milwaukee. SPILL CLEANUP QUICK REFERENCE. [Link]

  • University of Wisconsin-Milwaukee. SOP-for-Sodium-Amide-1.docx. [Link]

  • Carl ROTH. Safety Data Sheet: Poly(allylamine) solution. [Link]

  • National Center for Biotechnology Information. N-Methylpropanamide | C4H9NO | CID 14470 - PubChem. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

  • J&K Scientific LLC. Chemical spill cleanup procedures. [Link]

  • University of Iowa. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety. [Link]

  • Safe Work Australia. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • University of California, Berkeley. Guide for Chemical Spill Response. [Link]

  • The Joseph Lab. Amine-Reactive Probes. [Link]

  • Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Allylamino)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(Allylamino)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule or similar structures. Given its bifunctional nature—containing both a basic secondary amine and a polar amide—purification can present unique challenges. This document provides in-depth, experience-based solutions and troubleshooting workflows to help you achieve your desired purity.

Introduction: Understanding the Molecule

This compound possesses key structural features that dictate its purification strategy:

  • Secondary Amine: The allylamino group is basic (a proton acceptor) and can form salts with acids. This property is a powerful tool for separation via extraction but also makes the molecule susceptible to strong interactions with acidic stationary phases like silica gel.[1]

  • Amide: The N-methylpropanamide group is polar and capable of hydrogen bonding, contributing to its high polarity and potential water solubility.

  • Allyl Group: The carbon-carbon double bond is a site of potential reactivity, which can lead to byproduct formation during synthesis or degradation under certain purification conditions.

These features mean the compound is likely a polar, potentially water-soluble substance that may be difficult to crystallize and prone to tailing during normal-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: Impurities largely depend on the synthetic route. However, common contaminants for this type of molecule include unreacted starting materials (e.g., allylamine, or an N-methylpropanamide precursor), reagents, and byproducts from side reactions.[2] Given the structure, you might also find over-alkylated products or small amounts of oxidized species related to the allyl group.

Q2: Is my compound expected to be a solid or an oil? How does this affect my purification strategy?

A2: Small, polar molecules containing secondary amines are often oils or low-melting solids.[3] If your compound is an oil, purification by crystallization of the freebase will be impossible. In this case, your primary purification methods will be chromatography or converting the amine to a crystalline salt (e.g., a hydrochloride salt) to facilitate crystallization.[3]

Q3: My compound shows significant tailing on a silica gel TLC plate. What does this mean?

A3: Tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups on the surface of silica gel.[1] This interaction can lead to poor separation, low recovery, and even degradation of your compound on a preparative column.[1][3]

Q4: Can I use reversed-phase (RP) chromatography for this molecule?

A4: Yes, but with considerations. As a polar molecule, it may have poor retention on standard C18 columns, eluting very early with the solvent front.[4] To increase retention, you can adjust the mobile phase pH to be about two units above the amine's pKa, which neutralizes the amine, making it more hydrophobic (less polar) and more likely to interact with the C18 stationary phase.[1] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating highly polar compounds.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Problem Probable Cause(s) Suggested Solution(s)
Low Recovery After Aqueous Workup/Extraction The compound is partially soluble in the aqueous phase due to its polarity and the basicity of the amine.Increase Ionic Strength: Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the solubility of polar organic compounds in the aqueous phase, driving more of your product into the organic layer. • Back-Extraction: After the initial separation, re-extract the aqueous layer with fresh portions of your organic solvent (e.g., 2-3 times) to recover any dissolved product.
Compound Streaks or "Tails" Severely During Column Chromatography on Silica Gel The basic secondary amine is interacting strongly with the acidic silica gel.[1] This leads to poor peak shape and can cause irreversible adsorption.Use a Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (0.5-1% v/v) or ammonia in methanol, to your eluent.[5] This modifier competes with your compound for the acidic sites on the silica, resulting in sharper peaks and better recovery.[1] • Switch Stationary Phase: Use a less acidic or basic stationary phase, such as neutral alumina or an amine-functionalized silica column, which is designed for purifying basic compounds.[1][5][6]
Product Decomposes on the Column The acidic nature of silica gel is catalyzing the degradation of your compound.[3] The allyl group could also be sensitive.Deactivate the Silica: Pre-treat the column by flushing it with your eluent containing a basic modifier (e.g., 1% triethylamine) before loading your sample.[3] • Use a Milder Technique: If decomposition is severe, avoid silica gel altogether. Prioritize purification by acid-base extraction or crystallization of a salt.[3]
Failure to Crystallize from Solution The compound is an oil or has a low melting point. Impurities are preventing crystal lattice formation. The chosen solvent is not appropriate.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. Add a seed crystal if you have one.[3] • Form a Salt: Convert the amine to its hydrochloride (HCl) or acetate salt. Salts often have higher melting points and form well-defined crystal lattices.[3] • Change Solvent System: Use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent where it's soluble, then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy. Gentle heating to clarify, followed by slow cooling, can yield crystals.[7][8]
Co-elution of Impurities During Chromatography The polarity of the impurity is very similar to the polarity of the product.Optimize Eluent System: Screen various solvent systems using Thin Layer Chromatography (TLC) to maximize the separation (ΔRf) between your product and the impurity.[9] A good target Rf for your compound is between 0.2 and 0.3 for the best separation on a column.[10] • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.

Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the basicity of the secondary amine to selectively move the compound between an organic solvent and an acidic aqueous solution.[11][12][13]

Objective: To separate this compound from neutral or acidic impurities.

Steps:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently. The basic amine will be protonated to form an ammonium salt, which is soluble in the aqueous layer.[13][14]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure all the amine has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Wash (Optional): The original organic layer now contains any neutral or acidic impurities and can be discarded or processed separately.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 10M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine.[15]

  • Back-Extraction: Add fresh organic solvent (DCM or ethyl acetate) to the basified aqueous solution in the separatory funnel. Shake to extract the neutral amine back into the organic layer.

  • Final Steps: Drain the organic layer. Wash it with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

Objective: To purify the compound on silica gel while preventing tailing and degradation.

Steps:

  • Solvent System Selection: Use TLC to find a suitable eluent. A good starting point for polar compounds is a mixture of ethyl acetate/hexanes or dichloromethane/methanol.[5][16] Add 1% triethylamine (TEA) to the solvent system and find a ratio that gives your product an Rf value of ~0.2-0.3.[10]

  • Column Packing: Pack a flash chromatography column with silica gel using the selected eluent (containing 1% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For compounds that are not very soluble, use the "dry loading" method: dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed easily.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram helps in selecting the appropriate initial purification strategy based on the nature of the crude product.

Purification_Strategy Start Crude Product Analysis Is_Amine_Main Is the amine the major component? Start->Is_Amine_Main Is_Solid Is the crude product a solid? Recrystallize_Salt Recrystallize as a Salt (e.g., HCl salt) Is_Solid->Recrystallize_Salt No (Oily Product) Recrystallize_Freebase Attempt Recrystallization of Freebase Is_Solid->Recrystallize_Freebase Yes Extraction Perform Acid-Base Extraction Is_Amine_Main->Extraction Yes Chromatography Perform Column Chromatography (with basic modifier or on Alumina/Amine-phase) Is_Amine_Main->Chromatography No (Complex Mixture) Extraction->Is_Solid Purified product obtained

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Chromatography Workflow

This flowchart outlines steps to diagnose and solve common issues encountered during column chromatography.

Chromatography_Troubleshooting Start Problem with Column Chromatography Problem_Type What is the issue? Start->Problem_Type Tailing Severe Peak Tailing / Streaking Problem_Type->Tailing Poor Peak Shape Low_Recovery Low Mass Recovery Problem_Type->Low_Recovery Low Yield No_Separation No Separation of Spots Problem_Type->No_Separation Co-elution Add_Modifier Add 1% Triethylamine to Eluent Tailing->Add_Modifier Low_Recovery->Add_Modifier Optimize_Eluent Re-optimize Eluent System using TLC (Aim for ΔRf > 0.2) No_Separation->Optimize_Eluent Change_Stationary Switch to Neutral Alumina or Amine-Phase Silica Add_Modifier->Change_Stationary If problem persists Use_Gradient Use a Gradient Elution Optimize_Eluent->Use_Gradient If still poor separation

Caption: Troubleshooting workflow for chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • NEET Coaching. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
  • NCERT. (n.d.). Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
  • Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Unknown. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
  • Unknown. (n.d.). The separation and purification of organic compounds.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Thompson, E. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Benchchem. (n.d.). Addressing challenges in the purification of polar thiourea derivatives. Benchchem.
  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Membrane Solutions. (n.d.). Column Chromatography Notes.
  • Unknown. (n.d.). Liquid/liquid Extraction.
  • Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Kalso, R. (2024). Recrystallization (chemistry). Research Starters.
  • Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note.
  • Unknown. (2020, March 22). Acid-Base Extraction Tutorial. YouTube.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Unknown. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Guide: Stability & Handling of 3-(Allylamino)-N-methylpropanamide

[1]

Executive Summary: The "Equilibrium Trap"

As a researcher working with 3-(Allylamino)-N-methylpropanamide , you are likely utilizing it as a functional monomer or a linker intermediate.[1] While this molecule appears robust in its solid salt form, it exhibits a critical instability in solution known as the Retro-Michael "Equilibrium Trap." [1]

Many users report a "phantom loss" of purity where the compound degrades into two distinct impurities—N-methylacrylamide and allylamine —even when stored under "standard" conditions.[1] This is not a random decomposition; it is a chemically driven thermodynamic equilibrium.[1]

This guide provides the mechanistic understanding and protocols required to stabilize this compound, ensuring the reproducibility of your experiments.

The Mechanism of Failure: Retro-Aza-Michael Reaction

The primary stability threat is the Retro-Aza-Michael reaction . This compound is structurally a

11
The Degradation Pathway

The reaction is reversible.[1] In a closed system, an equilibrium is established.[1] If the degradation products (specifically the volatile allylamine) escape or if the N-methylacrylamide polymerizes, the reaction is driven to completion, destroying your sample.[1]

RetroMichaelCompound3-(Allylamino)-N-methylpropanamide(Target Molecule)IntermediateEnolateIntermediateCompound->IntermediateBase/Heat(Deprotonation)Intermediate->CompoundAcid/CoolingProductAN-Methylacrylamide(Toxic/Reactive)Intermediate->ProductAEliminationProductBAllylamine(Volatile)Intermediate->ProductBEliminationPolymerPoly(N-methylacrylamide)(Irreversible Precipitate)ProductA->PolymerRadical Source(Light/Heat)

Figure 1: The Retro-Aza-Michael degradation pathway.[1][2] Note that the formation of N-methylacrylamide introduces a secondary risk of uncontrolled polymerization.[1]

Technical Support FAQs (Troubleshooting)

Q1: I dissolved the compound in PBS (pH 7.4), and purity dropped by 15% overnight. Why?

Diagnosis: pH-Induced Elimination.[1] Explanation: At physiological pH (7.4) and above, the abundance of the free base form of the amine facilitates the abstraction of the

1Solution:
  • Avoid neutral/basic buffers for storage.[1]

  • Acidify your solution. Lowering the pH (pH < 4) protonates the amine (forming an ammonium salt), which prevents the lone pair from participating in the elimination mechanism.

Q2: My LC-MS shows a peak with Mass [M-57]. What is it?

Diagnosis: Loss of the Allylamine group. Explanation: The "M-57" loss corresponds to the cleavage of the allylamine moiety (

11
Q3: The solution has developed a "fishy" odor. Is it safe?

Diagnosis: Allylamine Release.[1] Safety Alert: The fishy odor is Allylamine , a degradation product. It is toxic and volatile.[1] Action:

  • Seal the container immediately.[1]

  • Dispose of the solution as hazardous waste.[1]

  • Do not attempt to "purify" the degraded solution; the equilibrium will simply re-establish itself, leading to further loss.[1]

Q4: Can I store this compound in DMSO at room temperature?

Diagnosis: Solvolysis Risk.[1] Explanation: While DMSO is aprotic, it is hygroscopic.[1] Absorbed water can catalyze hydrolysis over time.[1] More importantly, room temperature provides the thermal energy (

1Recommendation:solidanhydrous acidic methanol1

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to maximize the shelf-life of the compound in liquid form.[1]

ParameterSpecificationReason
Solvent 0.1% Trifluoroacetic acid (TFA) in WaterAcidic pH (<3) inhibits the elimination mechanism.[1]
Concentration High (e.g., >50 mM)Le Chatelier's principle: Higher concentration favors the adduct (target) over dissociation.
Temperature 4°C or -20°CReduces thermal energy available for bond cleavage.[1]
Container Amber Glass (Silanized)Prevents surface catalysis and protects from light (radical polymerization).
Protocol B: QC Method (HPLC)

Standard methods often fail because the high pH of some mobile phases degrades the sample during the run.

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Critical Step: Keep the autosampler at 4°C . Inject immediately after preparation.[1]

Why this works: The acidic mobile phase maintains the protonated state of the molecule throughout the separation, preventing on-column degradation.[1]

Protocol C: Troubleshooting Decision Tree

TroubleshootingStartIssue: Low Purity / DegradationCheckpHIs solution pH > 6.0?Start->CheckpHCheckTempStored at RT or heated?CheckpH->CheckTempNoActionFreshAction: Prepare fresh inacidic buffer (Protocol A).CheckpH->ActionFreshYes (Retro-Michael Triggered)CheckOdorFishy odor present?CheckTemp->CheckOdorNo (Cold)CheckTemp->ActionFreshYes (Thermal Elimination)ActionAcidAction: Acidify to pH < 3 immediately.Store at 4°C.CheckOdor->ActionAcidNoActionDiscardAction: Irreversible degradation.Discard sample.CheckOdor->ActionDiscardYes (Allylamine released)

Figure 2: Decision matrix for diagnosing stability issues.

References

  • Mechanism of Retro-Michael Addition

    • Reaction: The reversibility of the aza-Michael reaction in

      
      -amino carbonyls is a well-documented phenomenon, particularly in aqueous media where entropy favors dissociation.[1]
      
    • Source: Master Organic Chemistry.[1] (2023).[1][3][4] The Michael Addition Reaction and Conjugate Addition. Link

  • Stability of Beta-Amino Ketones/Amides

    • Context: Studies on structurally similar cathinones (beta-amino ketones) demonstrate rapid degradation in alkaline conditions and stability in acidic matrices.[1]

    • Source: Office of Justice Programs. (2016).[1] Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Link

  • 3-Aminopropanamide Precursors

    • Context: 3-aminopropanamide derivatives are known precursors to acrylamide via thermal or pH-induced elimination.[1]

    • Source: Food Standards Agency.[1] (2014).[1][5] The chemistry, formation and occurrence of 3-aminopropionamide (3-APA). Link

  • Chemical Properties & Identifiers

    • Compound Data: this compound (CAS: 1040692-02-1).[1]

    • Source: ChemicalBook.[1] (n.d.). This compound Properties. Link

"3-(Allylamino)-N-methylpropanamide" reaction side product analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: 3-(Allylamino)-N-methylpropanamide Reaction & Impurity Analysis

Executive Summary & Reaction Overview

Target Molecule: this compound CAS Registry Number: (Analogous structures: 20324-42-9 for N-isopropyl variant; specific CAS may vary by catalog) Molecular Formula:


Molecular Weight:  142.20  g/mol [1]

Synthesis Mechanism: The synthesis typically proceeds via an aza-Michael addition where allylamine (nucleophile) attacks the


-carbon of N-methylacrylamide (Michael acceptor).[1] This reaction is atom-economical but prone to specific selectivity issues, primarily over-alkylation  (bis-addition) and radical polymerization .[1]

Core Reaction Scheme:


[1]

Reaction Pathway & Impurity Landscape

The following diagram illustrates the competitive pathways governing the product distribution. The critical control point is limiting the formation of the Tertiary Amine Bis-Adduct.[1]

ReactionPathway cluster_legend Reaction Dynamics Allylamine Allylamine (Starting Material) Target TARGET PRODUCT This compound (Secondary Amine) Allylamine->Target k1 (Fast) Aza-Michael Addition NMA N-Methylacrylamide (Electrophile) NMA->Target k1 (Fast) Aza-Michael Addition Polymer Polymer/Oligomer (Radical Polymerization) NMA->Polymer Radical Source (Light/Heat) BisAdduct MAJOR IMPURITY Bis-Adduct (Tertiary Amine) Over-alkylation Target->BisAdduct + NMA (k2) Over-Alkylation k1 >> k2 for high selectivity k1 >> k2 for high selectivity

Caption: Kinetic pathway showing the competition between mono-addition (Target) and bis-addition (Impurity).

Troubleshooting Guide (Q&A)

Issue 1: "I see a large impurity peak at MW ~227.3 in my LC-MS."

Diagnosis: Formation of the Bis-Adduct (3,3'-(allylazanediyl)bis(N-methylpropanamide)).[1] Mechanism: The secondary amine in your target product is still nucleophilic.[1] If free N-methylacrylamide is present, the product reacts again.[1] Corrective Actions:

  • Stoichiometry Control: Ensure Allylamine is in excess (1.5 to 2.0 equivalents).[1] This statistically favors the mono-addition product.[1]

  • Reverse Addition: Add N-methylacrylamide slowly (dropwise) to a cooled solution of allylamine. This keeps the concentration of the electrophile low relative to the amine.

  • Ref: Selectivity in aza-Michael reactions is governed by the ratio of nucleophile to acceptor.[1] [1]

Issue 2: "The reaction mixture turned into a viscous gel or solid."

Diagnosis: Radical Polymerization of N-methylacrylamide or the Allyl group. Mechanism: Acrylamides are potent monomers.[1] Light, heat, or trace peroxides can initiate radical polymerization of the double bond before the amine adds. Corrective Actions:

  • Radical Inhibitor: Add a radical inhibitor like MEHQ (4-methoxyphenol) or BHT (100–500 ppm) to the reaction mixture.[1]

  • Darkness: Wrap the reaction vessel in aluminum foil to exclude light.

  • Temperature: Keep the reaction temperature moderate (

    
    C). Aza-Michael is often exothermic; high heat triggers polymerization.[1]
    
Issue 3: "My yield is low, and I see unreacted starting materials."

Diagnosis: Incomplete Conversion or Retro-Michael Reaction . Mechanism: The aza-Michael reaction is reversible.[1] High temperatures can drive the equilibrium back to the starting materials (Retro-Michael).[1] Corrective Actions:

  • Catalysis: If the reaction is too slow, use a Lewis acid catalyst (e.g.,

    
    , 
    
    
    
    ) or a protic solvent (Methanol/Ethanol) which stabilizes the transition state via hydrogen bonding [2].[1]
  • Avoid High Heat during Workup: Do not distill at high temperatures. Remove solvents under reduced pressure at

    
    C to prevent reversion.[1]
    
Issue 4: "NMR shows a complex multiplet pattern near 2.5-3.0 ppm."

Diagnosis: Overlap of Target and Bis-Adduct methylene protons. Analysis:

  • Target: The

    
     protons appear as two distinct triplets (approx.[1] 2.4 ppm and 2.8 ppm).[1]
    
  • Bis-Adduct: The symmetry of the bis-adduct shifts these protons slightly and simplifies the integration ratio (4H vs 8H).[1]

  • Check: Look for the N-H proton (broad singlet).[1] The Bis-adduct has no N-H proton on the central nitrogen.[1]

Analytical Data & Impurity Profile

Use the table below to identify peaks in your chromatograms.

CompoundStructure DescriptionMW ( g/mol )[M+H]+ (m/z)Key NMR Feature (

)
Target Product Mono-adduct142.20143.2

5.8 (m, 1H, Allyl-CH),

2.8 (t, 2H)
Bis-Adduct Tertiary amine impurity227.30228.3No N-H peak; Integration of

doubles relative to Allyl.[1]
N-Methylacrylamide Starting Material85.1086.1

6.0-6.2 (m, Vinyl protons)
Allylamine Starting Material57.0958.1

3.3 (d, 2H,

)
Hydrolysis Product 3-(Allylamino)propanoic acid129.16130.2Loss of N-Me signal; Acidic proton.[1]

Detailed Analytical Workflow

The following flowchart guides the post-reaction analysis to ensure purity before downstream application.

AnalysisWorkflow Start Crude Reaction Mixture TLC TLC / LC-MS Check Start->TLC Decision1 Is [M+H]+ 228 present? TLC->Decision1 Purification Flash Chromatography (DCM/MeOH + NH3) Decision1->Purification Yes (Bis-Adduct) CheckSM Is SM (MW 85) present? Decision1->CheckSM No FinalQC 1H NMR Validation Integrate Allyl vs N-Me Purification->FinalQC VacDist High Vac Distillation (Remove volatile SM) CheckSM->VacDist Yes CheckSM->FinalQC No VacDist->FinalQC

Caption: Decision tree for purification based on impurity identification.

References

  • Selectivity in Aza-Michael Reactions: Leeb, C., et al. "Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS."[1] Polymer Chemistry, 2014.[1][2] [Source: https://pubs.rsc.org/en/content/articlelanding/2014/py/c3py01368b][1]

  • Kinetics & Solvent Effects: Gao, Y., et al. "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents."[1] The Journal of Organic Chemistry, 2016. [Source: https://pubs.acs.org/doi/10.1021/acs.joc.6b02179][1]

  • Stability of Methacrylamides: Frazier, C., et al. "Synthesis and Copolymerization of several N-substituted acrylamides."[1] Baghdad Science Journal, 2009.[1] [Source: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/1234] (Contextual grounding on acrylamide stability).

Sources

Technical Support Center: Optimizing 3-(Allylamino)-N-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of 3-(Allylamino)-N-methylpropanamide relies on an aza-Michael addition . This is a nucleophilic attack by the primary amine of allylamine onto the


-carbon of the electron-deficient N-methylacrylamide.

While theoretically simple, this reaction presents three distinct chemoselectivity challenges that this guide addresses:

  • Bis-Addition: The product is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine byproduct (bis-adduct).

  • Polymerization: The acrylamide double bond is susceptible to radical polymerization, potentially turning your reaction mixture into an intractable gel.

  • Volatility/Toxicity: Allylamine is highly volatile (bp 53 °C) and toxic, requiring specific handling during workup.

Critical Reaction Pathways (Visualization)

The following diagram illustrates the competitive pathways you must control. Your goal is to maximize Pathway A while suppressing Pathway B (Bis-addition) and Pathway C (Polymerization).

ReactionPathways Reactants Allylamine + N-Methylacrylamide MonoAdduct TARGET PRODUCT This compound Reactants->MonoAdduct Pathway A: Kinetic Control (High Amine Equiv) Polymer IMPURITY (Polymer) Poly(N-methylacrylamide) Reactants->Polymer Pathway C: Radical Polymerization (Heat/No Inhibitor) BisAdduct IMPURITY (Bis-Adduct) Tertiary Amine MonoAdduct->BisAdduct Pathway B: Over-reaction (Low Amine Equiv)

Figure 1: Competitive reaction pathways. Pathway A is favored by low temperature and high amine stoichiometry.

Optimized Experimental Protocol

Do not deviate from the stoichiometry unless you have validated kinetic data for your specific scale.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Allylamine Nucleophile5.0 - 10.0 Large excess is mandatory to prevent bis-addition [1].
N-Methylacrylamide Michael Acceptor1.0The limiting reagent.
Methanol (MeOH) Solvent[0.5 M]Protic solvents accelerate aza-Michael addition via H-bonding [2].
MEHQ (Optional) Radical Inhibitor100-500 ppmOnly required if heating is necessary (rare).
Step-by-Step Methodology
  • Preparation (0 min):

    • Set up a flame-dried round-bottom flask with a magnetic stir bar.

    • Safety: Perform all operations in a fume hood. Allylamine is lachrymatory and toxic.

    • Dissolve Allylamine (10.0 eq) in Methanol (concentration relative to acrylamide: 1.0 M).

    • Cool the solution to 0 °C using an ice bath.

  • Addition (0 - 30 min):

    • Dissolve N-Methylacrylamide (1.0 eq) in a minimal amount of Methanol.

    • Add the acrylamide solution dropwise to the cold allylamine solution over 30 minutes.

    • Why? Keeping the amine concentration locally high relative to the acrylamide minimizes the chance of a product molecule encountering an unreacted acrylamide molecule (Pathway B).

  • Reaction (30 min - 12 hours):

    • Allow the mixture to warm naturally to Room Temperature (20–25 °C) .

    • Stir for 4–12 hours.

    • Monitoring: Use TLC (Visualization: KMnO₄ or Ninhydrin). The acrylamide spot should disappear.

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure (Rotary Evaporator).

    • Bath temperature: Do not exceed 40 °C to prevent retro-Michael or polymerization.

    • Cold Trap: Ensure your vacuum pump is protected by a liquid nitrogen or dry ice trap to catch the excess allylamine.

Troubleshooting Guide (FAQ)

Issue 1: "I see two spots on my TLC close together."

Diagnosis: You likely formed the Bis-adduct (Pathway B).

  • Cause: Insufficient excess of allylamine or addition of allylamine to the acrylamide (inverse addition).

  • Solution:

    • Increase allylamine equivalents to 10.0.

    • Ensure dropwise addition of acrylamide into the amine.

    • Purification: The bis-adduct is less polar (tertiary amine) than the mono-adduct (secondary amine). They can usually be separated by flash column chromatography using DCM:MeOH (95:5) with 1% NH₄OH.

Issue 2: "The reaction mixture turned into a solid gel."

Diagnosis: Radical Polymerization (Pathway C).

  • Cause: Overheating or presence of radical initiators (light/peroxides) in the acrylamide.

  • Solution:

    • Conduct the reaction in the dark (wrap flask in foil).

    • Add a radical inhibitor like 4-methoxyphenol (MEHQ) or BHT (0.1 mol%) to the reaction mixture.

    • Keep temperature < 30 °C.

Issue 3: "My yield is >100% and the NMR shows extra peaks."

Diagnosis: Solvent/Amine Entrapment.

  • Cause: Allylamine forms salts or H-bonds strongly with the amide product.

  • Solution:

    • Perform an azeotropic distillation with toluene or dichloromethane to remove trace allylamine.

    • High-vacuum drying (0.1 mbar) for 4 hours is often necessary.

Advanced Purification Logic

If simple evaporation does not yield pure product, use this decision tree to select the correct purification method.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (Major Impurities?) Start->CheckTLC BisAdduct Impurity: Bis-Adduct (Less Polar) CheckTLC->BisAdduct Higher Rf Spot Polymer Impurity: Polymer/Gel (Baseline) CheckTLC->Polymer Streak/Baseline Clean Clean (One Spot) CheckTLC->Clean Only Product Column Isolate Mono-Adduct BisAdduct->Column Flash Chromatography DCM/MeOH/NH4OH Precipitation Filter & Concentrate Filtrate Polymer->Precipitation Precipitate in Et2O (Polymer insoluble) HighVac Final Product Clean->HighVac High Vacuum (< 1 mbar)

Figure 2: Purification decision tree based on crude analysis.

References

  • Selectivity in Aza-Michael Additions

    • Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.[1]

    • Source: MDPI (Molecules).
    • Context: Demonstrates that high selectivity for mono-adducts requires specific stoichiometric control or c
    • URL:[Link]

  • Solvent Effects & Mechanism

    • Title: Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS.[2]

    • Source: Polymer Chemistry (RSC).
    • Context: Validates the use of protic solvents (like methanol)
    • URL:[Link]

  • General Aza-Michael Reviews

    • Title: The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
    • Source: European Polymer Journal (via ResearchG
    • Context: Comprehensive review of mechanism, kinetics, and side-reactions (bis-addition) in aza-Michael systems.
    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(Allylamino)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges with the scale-up synthesis of 3-(Allylamino)-N-methylpropanamide. We will move beyond simple procedural outlines to address the underlying chemical principles governing common scale-up issues, offering robust, field-proven troubleshooting strategies and optimized protocols.

Core Synthesis and Mechanistic Overview

The synthesis of this compound is most efficiently achieved via an aza-Michael addition. This reaction involves the conjugate addition of a primary amine (allylamine) to an α,β-unsaturated carbonyl compound (N-methylacrylamide).[1][2] While straightforward on a lab scale, this process presents significant challenges during scale-up related to selectivity, thermal control, and purification.

The fundamental reaction mechanism involves the nucleophilic attack of the allylamine nitrogen atom on the β-carbon of the N-methylacrylamide double bond. This is followed by proton transfer to yield the final product.

G cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_product Product Allylamine Allylamine TS Zwitterionic Intermediate Allylamine->TS Nucleophilic Attack NMA N-Methylacrylamide NMA->TS Product This compound TS->Product Proton Transfer

Caption: Aza-Michael addition reaction pathway.

Troubleshooting Guide: Common Scale-Up Problems

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the scale-up of this synthesis.

Q1: My reaction yield is significantly lower on a larger scale. What are the likely causes and how can I fix this?

Low yield during scale-up is typically traced back to three main culprits: poor temperature control, polymerization of the Michael acceptor, or incomplete conversion.

Causality and Solutions:

  • Exothermic Reaction & Runaway Temperature: The aza-Michael addition is exothermic. On a small scale, this heat dissipates easily. On a large scale, inefficient heat removal leads to a rapid temperature increase. This elevated temperature promotes the unwanted polymerization of N-methylacrylamide and other side reactions, causing a dramatic drop in yield and the formation of intractable tars.

    • Solution: Implement strict thermal management. Utilize a reactor with adequate cooling capacity. The most critical process parameter to adjust is the rate of addition of the N-methylacrylamide to the allylamine solution. A slow, controlled addition ensures the cooling system can manage the heat output, maintaining the desired reaction temperature.

  • Polymerization: N-methylacrylamide is a monomer prone to radical polymerization, especially at elevated temperatures or in the presence of impurities.

    • Solution:

      • Inhibitors: Ensure your N-methylacrylamide contains an inhibitor (like MEHQ) from the supplier. For sensitive, large-scale reactions, adding a small amount of a radical scavenger such as phenothiazine can be beneficial.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can sometimes initiate polymerization pathways.

  • Incomplete Conversion: While less common for this specific reaction, insufficient reaction time or poor mixing can lead to incomplete conversion.

    • Solution: Implement in-process controls (IPCs) using GC or LC-MS to monitor the disappearance of the limiting reagent (typically N-methylacrylamide). Ensure the reactor's agitation is sufficient to maintain a homogenous mixture, especially during the addition phase.

G start Problem: Low Yield cause1 Cause: Poor Thermal Control start->cause1 cause2 Cause: Polymerization start->cause2 cause3 Cause: Incomplete Conversion start->cause3 sol1 Solution: - Slow, controlled addition - Use jacketed reactor - Monitor internal temp cause1->sol1 Address with sol2 Solution: - Add radical inhibitor - Run under N2/Ar - Use fresh reagents cause2->sol2 Address with sol3 Solution: - Implement IPCs (GC/LC) - Ensure adequate mixing - Increase reaction time cause3->sol3 Address with

Caption: Troubleshooting flowchart for low yield.

Q2: I'm struggling with a significant amount of the bis-adduct impurity. How can I improve the selectivity for the desired mono-adduct?

This is the most critical selectivity challenge in this synthesis. The product, a secondary amine, is also nucleophilic and can react with a second molecule of N-methylacrylamide to form a tertiary amine, the bis-adduct.[2]

Causality and Solutions:

The formation of the bis-adduct is a competing second-order reaction. Its rate depends on the concentration of both the mono-adduct product and the N-methylacrylamide.

  • Stoichiometry: The ratio of reactants is the most powerful tool to control this side reaction.

    • Solution: Use a molar excess of allylamine. By keeping allylamine in excess (e.g., 1.5 to 3 equivalents), you create a statistical and kinetic preference for N-methylacrylamide to react with the more abundant primary amine rather than the less abundant secondary amine product.

  • Concentration Control: As noted previously, the instantaneous concentration of N-methylacrylamide is key.

    • Solution: Add the N-methylacrylamide slowly to a well-stirred solution of allylamine. This keeps the concentration of the Michael acceptor low at any given moment, starving the competing bis-addition reaction.

Data Summary: Impact of Stoichiometry on Selectivity

Molar Ratio (Allylamine : NMA)Typical Mono-adduct (%)Typical Bis-adduct (%)Notes
1.1 : 1.080 - 85%10 - 15%Sub-optimal for high purity; significant bis-adduct formation.
1.5 : 1.092 - 95%3 - 6%A good starting point for process optimization.
2.0 : 1.0>97%<2%Recommended for achieving high purity, but requires efficient recovery or disposal of excess amine.
Q3: Purification by column chromatography is not feasible for my scale. What are viable, large-scale purification strategies?

Relying on chromatography for multi-kilogram production is inefficient and costly. A robust process must include a scalable purification method.

Solutions:

  • Vacuum Distillation: The product, this compound, is a liquid with a boiling point that should be amenable to vacuum distillation. This is the preferred method for scale-up.

    • Prerequisites: First, confirm the thermal stability of the product. Heat a small sample at the anticipated distillation temperature for several hours and check for degradation by GC or NMR.

    • Procedure: After the reaction, excess allylamine (the most volatile component) can be removed under reduced pressure. The crude residue can then be purified by fractional vacuum distillation to separate the mono-adduct from the higher-boiling bis-adduct and any polymeric residue.

  • Acid-Base Extraction/Wash: This can be used as a pre-purification step before distillation to remove non-basic impurities.

    • Procedure:

      • Dilute the crude reaction mixture in a suitable organic solvent (e.g., MTBE or Toluene).

      • Wash with a dilute aqueous acid (e.g., 1M HCl). The amine products will move into the aqueous phase as hydrochloride salts.

      • Discard the organic phase containing neutral impurities (like polymers).

      • Basify the aqueous phase with NaOH or K₂CO₃ to a pH > 11.

      • Extract the free amine product back into an organic solvent.

      • Dry the organic phase and concentrate to yield the crude product, now enriched and ready for distillation.

Recommended Scale-Up Protocol

This protocol is designed for a 1 mole scale and incorporates the solutions discussed above. All operations should be conducted in a well-ventilated fume hood or appropriate process bay.

Experimental Protocol: Synthesis of this compound

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel or pump for controlled addition.

  • Heating/cooling circulator connected to the reactor jacket.

Reagents:

  • Allylamine (114.2 g, 2.0 mol, 2.0 equiv.)

  • N-Methylacrylamide (85.1 g, 1.0 mol, 1.0 equiv.)

  • Methanol (Optional solvent, 500 mL)

  • Phenothiazine (Optional inhibitor, 100 mg)

Procedure:

  • Reactor Setup: Assemble and dry the reactor system. Purge with nitrogen for 15 minutes.

  • Charge Allylamine: Charge the allylamine (and optional methanol/inhibitor) to the reactor. Begin agitation.

  • Establish Thermal Control: Cool the reactor contents to 5-10°C using the circulator.

  • Controlled Addition: Begin the slow, dropwise addition of N-methylacrylamide. Crucially, monitor the internal temperature and adjust the addition rate to ensure the temperature does not exceed 15°C. The addition should take approximately 2-3 hours.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by taking aliquots for GC analysis until the N-methylacrylamide peak is <1% of its initial area.

  • Initial Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the excess allylamine and methanol.

  • Purification: Set up for fractional vacuum distillation.

    • Collect a forerun of any remaining volatiles.

    • Collect the main fraction of this compound at the appropriate temperature and pressure (determined by a lab-scale trial).

    • The high-boiling residue will contain the bis-adduct and any oligomeric material.

  • Analysis: Analyze the purified product by GC, ¹H NMR, and ¹³C NMR to confirm purity and identity.

Frequently Asked Questions (FAQs)
  • Q: Is a catalyst or solvent necessary?

    • A: The aza-Michael addition of amines to activated alkenes can often proceed neat (without solvent), especially when one reactant is a liquid and used in excess.[3] However, using a solvent like methanol can help with heat management and viscosity on a larger scale. The reaction is typically self-catalyzed by the basicity of the amine; an external catalyst is usually not required.

  • Q: What are the primary safety concerns?

    • A: Allylamine is volatile, flammable, and highly toxic. It should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. N-methylacrylamide is a lachrymator and should also be handled with care. The exothermic nature of the reaction requires a well-defined and tested thermal management plan to prevent runaways.

  • Q: Can I use a different amine or acrylamide?

    • A: The principles in this guide are broadly applicable to other aza-Michael additions. However, the reactivity of the amine (nucleophilicity, steric hindrance) and the acceptor will change the reaction kinetics and optimal conditions. Each new combination requires its own process safety assessment and optimization.

References
  • Hu, A., Zhang, Z., Xiao, Y., & Zhang, J. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses Procedure. [Link]

  • Reddy, L. H., et al. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]

  • Organic Chemistry Tutor. (n.d.). Michael Addition. [Link]

  • Gomez-Alvarez, M., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Therapeutic Potential of Propanamide and Allylamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial literature searches for the specific compound "3-(Allylamino)-N-methylpropanamide" did not yield publicly available data regarding its biological or pharmacological efficacy. Therefore, this guide has been expertly curated to provide a broader comparative analysis of two structurally related and therapeutically significant classes of compounds: Propanamide derivatives and Allylamine derivatives . By examining the well-documented efficacy of these scaffolds, we aim to provide valuable context and predictive insights for researchers in drug discovery and development.

Introduction: The Versatility of Propanamide and Allylamine Moieties in Drug Design

In the landscape of medicinal chemistry, the propanamide and allylamine functional groups represent core structural motifs found in a diverse array of therapeutic agents. Their synthetic tractability and ability to engage in key interactions with biological targets have established them as privileged scaffolds in the development of new drugs. Propanamide derivatives, characterized by a three-carbon amide chain, are integral to compounds targeting a wide range of diseases, from cancer to neurodegenerative disorders. Similarly, the allylamine structure is the cornerstone of a major class of antifungal agents and is explored for other therapeutic applications. This guide provides a comparative overview of the documented efficacy of these two compound classes, supported by experimental data and detailed protocols.

The Diverse Therapeutic Efficacy of Propanamide Derivatives

The propanamide scaffold has been successfully incorporated into molecules designed to treat a variety of conditions. Its structural flexibility allows for modifications that can fine-tune pharmacological activity, leading to potent and selective agents.

Anticancer Activity

A notable example of propanamide derivatives in oncology is the development of 7-propanamide benzoxaboroles. These compounds have demonstrated significant potency against cancer cell lines.[1][2]

  • Mechanism of Action: While the precise mechanism for all derivatives is still under investigation, some have been shown to induce apoptosis and inhibit colony formation in cancer cells.[1]

  • Efficacy Data: Certain 7-propanamide benzoxaboroles have shown potent activity against ovarian cancer cells, with IC50 values in the nanomolar range.[1] For instance, compound 115 was identified as a highly potent agent against ovarian cancer cells.[1]

Anticholinesterase Activity for Neurodegenerative Diseases

Propanamide derivatives have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3]

  • Mechanism of Action: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

  • Efficacy Data: Studies on 2-aminothiazole-based propanamide derivatives have identified compounds with significant AChE inhibitory activity.[3]

Dual Enzyme Inhibition

Recent research has highlighted the potential of propanamide-sulfonamide conjugates as dual inhibitors of urease and cyclooxygenase-2 (COX-2).[4][5][6]

  • Mechanism of Action: Urease is a key enzyme for the survival of Helicobacter pylori, a bacterium linked to stomach ulcers and cancer. COX-2 is an enzyme involved in inflammation and pain. Dual inhibition presents a promising strategy for treating conditions involving both bacterial infection and inflammation.

  • Efficacy Data: Several propanamide-sulfonamide conjugates have demonstrated potent, competitive inhibition of urease, with some compounds showing IC50 values in the low micromolar range.[5][7]

Comparative Efficacy Data for Propanamide Derivatives
Compound ClassTarget/ApplicationRepresentative CompoundEfficacy (IC50)Reference
7-Propanamide BenzoxaborolesOvarian Cancer (SKOV3 cells)Compound 11521 nM[1]
7-Propanamide BenzoxaborolesOvarian Cancer (SKOV3 cells)Compound 10333 nM[1]
2-Aminothiazole PropanamidesAcetylcholinesterase (AChE)Compound 80.117 µM[3]
2-Aminothiazole PropanamidesAcetylcholinesterase (AChE)Compound 140.092 µM[3]
Propanamide-SulfonamidesUreaseNaproxen-sulfaguanidine5.06 µM[5]
Propanamide-SulfonamidesUreaseNaproxen-sulfathiazole5.82 µM[5][7]

The Potent Antifungal Activity of Allylamine Derivatives

The allylamine class of compounds is best known for its potent antifungal activity, with several agents being used clinically to treat superficial fungal infections.

  • Mechanism of Action: Allylamines act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[8][9][10] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, ultimately resulting in fungal cell death.[8][11][12] The high affinity for the fungal enzyme over its mammalian counterpart ensures selective toxicity.[10][12]

  • Efficacy Data: Naftifine, a prototypical allylamine, demonstrates potent in vitro activity against a wide range of dermatophytes.[13][14][15] Studies have shown its fungicidal activity against the majority of Trichophyton species.[13][16]

Comparative Efficacy Data for Allylamine Antifungals
CompoundFungal GroupEfficacy (MIC Range)Reference
NaftifineDermatophytes0.015 - 1.0 µg/mL[13][16]
NaftifineDermatophytes0.1 - 0.2 µg/mL[14]

Experimental Protocols

To ensure scientific integrity and facilitate the replication of efficacy studies, detailed experimental protocols are provided below.

Protocol 1: In Vitro Anticancer Efficacy (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.[17][18][19][20]

Objective: To determine the IC50 value of a test compound.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[19][21] The amount of formazan produced is proportional to the number of viable cells.[21]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout p1 Seed cells in 96-well plate p2 Incubate (24h) for adherence p1->p2 p3 Treat cells with serial dilutions of test compound p2->p3 p4 Incubate for defined period (e.g., 48h) p3->p4 p5 Add MTT solution p4->p5 p6 Incubate (2-4h) p5->p6 p7 Add solubilizing agent (e.g., DMSO) p6->p7 p8 Measure absorbance (570 nm) p7->p8 p9 Calculate % viability and IC50 value p8->p9

Caption: Workflow for MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., SKOV3) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).[20]

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a colorimetric method to screen for AChE inhibitors.[22][23][24][25]

Objective: To determine the IC50 value of a test compound against AChE.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[23][25]

Workflow Diagram:

Ellman_Assay_Workflow reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - AChE Solution - ATCh Solution - Test Compound Dilutions plate_setup Plate Setup (96-well): 1. Add Buffer 2. Add Test Compound/Control 3. Add AChE Solution reagents->plate_setup pre_incubation Pre-incubate at 25°C for 10 min plate_setup->pre_incubation reaction_init 1. Add DTNB Solution 2. Initiate reaction with ATCh Solution pre_incubation->reaction_init readout Measure absorbance at 412 nm reaction_init->readout calculation Calculate % Inhibition and IC50 readout->calculation

Caption: Workflow for Ellman's AChE inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of phosphate buffer (0.1 M, pH 8.0), DTNB (10 mM), AChE (1 U/mL), and acetylthiocholine iodide (14 mM). Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound dilution, and 10 µL of the AChE solution to each well.[22]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[22]

  • Reaction Initiation: Add 10 µL of DTNB solution to each well, followed by 10 µL of the acetylthiocholine iodide solution to start the reaction.[22]

  • Absorbance Reading: Immediately measure the absorbance at 412 nm using a microplate reader and continue to monitor the change in absorbance over time.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the control. The IC50 value is then calculated.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[26][27][28][29]

Objective: To determine the MIC of a test compound against a fungal strain.

Principle: A standardized inoculum of a fungus is exposed to serial dilutions of an antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus after a specified incubation period.[29]

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout p1 Prepare serial dilutions of antifungal agent in 96-well plate p3 Inoculate wells with fungal suspension p1->p3 p2 Prepare standardized fungal inoculum (e.g., 0.5 McFarland) p2->p3 p4 Incubate plate (e.g., 35°C for 24-48h) p3->p4 p5 Visually or spectrophotometrically assess growth p6 Determine MIC: Lowest concentration with no visible growth p5->p6

Caption: Workflow for antifungal MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI 1640 broth medium in a 96-well microtiter plate.[29]

  • Inoculum Preparation: Subculture the fungal isolate (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension of the fungus in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[29]

  • Inoculation: Dilute the standardized fungal suspension in RPMI medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[30]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[30]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[29]

Conclusion

While direct efficacy data for "this compound" remains elusive, this guide demonstrates the significant and diverse therapeutic potential of its constituent chemical motifs: the propanamide and allylamine scaffolds. Propanamide derivatives have shown remarkable versatility, with demonstrated efficacy in oncology, neurodegenerative diseases, and infectious diseases. Allylamine derivatives are established as potent antifungal agents with a well-understood mechanism of action. The experimental data and detailed protocols provided herein offer a robust framework for researchers to evaluate novel compounds containing these valuable pharmacophores. The exploration of hybrid molecules incorporating both propanamide and allylamine features could be a promising avenue for future drug discovery efforts.

References

  • Ghannoum, M. A., & Isham, N. (2022).
  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Salem Press Encyclopedia of Health.
  • Creative Biolabs. (n.d.). Allylamines Antifungal Drug Research Service.
  • MSD Veterinary Manual. (n.d.). Allylamines for Use in Animals.
  • Schuster, I., Schaude, M., Schatz, F., & Haberl, H. (1990). Allylamines—Mode and selectivity of action compared to azole antifungals and biological fate in mammalian organisms. Mycoses, 33(11-12), 529-548.
  • Wnorowska, U., Fiedoruk, K., Piktel, E., Prasad, S. V., & Bucki, R. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(12), e4443.
  • Ghannoum, M. A., & Isham, N. (2013). In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes. Antimicrobial Agents and Chemotherapy, 57(9), 4369–4372.
  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). In vitro activity of naftifine, a new antifungal agent. Antimicrobial Agents and Chemotherapy, 25(6), 767–769.
  • ATCC. (n.d.).
  • Merck. (n.d.).
  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1206380.
  • Abcam. (n.d.). MTT assay protocol.
  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11.
  • Zhang, J., Li, X., Han, X., Li, R., & Lou, H. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765–6784.
  • ResearchHub. (2024, April 2).
  • Albuquerque, P., & Silva-Pereira, I. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56586.
  • BenchChem. (2025). Application Notes and Protocols for Urease-IN-12 In Vitro Enzyme Assay.
  • Hasbun, R., & Varon, A. J. (2019). A Practical Guide to Antifungal Susceptibility Testing. The Journal of the Pediatric Infectious Diseases Society, 8(3), 266–271.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-10.
  • Ghannoum, M. A., & Isham, N. (2015). In Vitro Antifungal Activity of Naftifine Hydrochloride Against Dermatophytes. Antimicrobial Agents and Chemotherapy, 57(9), 4369-4372.
  • Li, X., Zhang, J., Li, R., & Lou, H. (2021). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Molecules, 26(2), 432.
  • Fu, C., Sun, S., & He, B. (2018). Urease inhibition and activity detection. Bio-protocol, 8(19), e3030.
  • Li, X., Zhang, J., Li, R., & Lou, H. (2021). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Molecules, 26(2), 432.
  • BenchChem. (2025). Application Notes and Protocols for Testing Urease Inhibitors.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Nakai, T., Uno, J., & Pfaller, M. A. (2009). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases, 15(4), 734-746.
  • Abcam. (2023, February 17). Urease Inhibitor Screening Kit (Colorimetric).
  • BenchChem. (2025). Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74.
  • Kuca, K., Jun, D., & Musilek, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2628–2637.
  • ResearchGate. (n.d.). Structure–activity relationship of the propenamide and propanamide series.
  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11.
  • Revie, N. M., Iyer, K. R., & Robbins, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00088-19.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol.
  • ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
  • Kumar, A., & S.J, A. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 062-065.
  • Ghannoum, M., & Isham, N. (2013). In vitro antifungal activity of naftifine hydrochloride against dermatophytes. Antimicrobial Agents and Chemotherapy, 57(9), 4369–4372.
  • ResearchGate. (2017, November 24). What is the best protocol for urease inhibition assay?
  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C.-H. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4344.
  • Taylor & Francis. (n.d.). Naftifine – Knowledge and References.
  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure, 1297, 136894.
  • ResearchGate. (n.d.). NSAIDs-sulfonamides (current study)
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Szałach, A., Szymański, P., & Kieć-Kononowicz, K. (2023).
  • Latest Advancements of Natural Products in Combating Ovarian Cancer. (2025). Journal of Ovarian Research, 18(1), 123.

Sources

Publish Comparison Guide: Validation of 3-(Allylamino)-N-methylpropanamide Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers validating the bioactivity of 3-(Allylamino)-N-methylpropanamide (3-ANMP) .

This guide operates on the scientific premise that 3-ANMP acts as a hydrophilic functionalized allylamine . While traditional allylamines (e.g., Terbinafine, Naftifine) are potent but lipophilic antifungal agents, 3-ANMP represents a class of "linker-compatible" or "water-soluble" bioactive scaffolds. The validation strategy focuses on determining if the molecule retains the core Squalene Epoxidase (SQLE) inhibitory potential of its class while offering distinct solubility or polymerization advantages.

Executive Summary & Mechanism of Action

This compound (3-ANMP) is a secondary amine-functionalized monomer (CAS: 1040692-02-1). Unlike the bulky, lipophilic allylamine drugs (e.g., Terbinafine) that rely on naphthalene rings for membrane insertion, 3-ANMP features a polar N-methylpropanamide tail.

Core Hypothesis for Validation: The presence of the allyl-amine motif suggests potential inhibition of Squalene Epoxidase (SQLE) , a key enzyme in the fungal ergosterol biosynthesis pathway. However, its hydrophilic nature suggests it may function best as:

  • A water-soluble antifungal fragment .

  • A bioactive functional monomer for antimicrobial hydrogels or coatings.

Mechanistic Pathway (Squalene Epoxidase Inhibition)

The following diagram illustrates the specific intervention point of allylamines like 3-ANMP within the sterol pathway, contrasting it with Azole drugs.

MoA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Biosynthesis SQLE Enzyme: Squalene Epoxidase (Target of Allylamines) Squalene->SQLE Substrate Binding CellDeath Fungal Cell Death (Membrane Rupture) Squalene->CellDeath Toxic Accumulation SqualeneEpoxide 2,3-Oxidosqualene SQLE->SqualeneEpoxide Epoxidation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol CYP51 Pathway Ergosterol->CellDeath Depletion 3-ANMP 3-ANMP 3-ANMP->SQLE Non-competitive Inhibition

Figure 1: Mechanism of Action. Allylamines like 3-ANMP target Squalene Epoxidase, leading to intracellular squalene accumulation (toxicity) and ergosterol depletion.

Comparative Performance Analysis

When validating 3-ANMP, it is critical to benchmark it against established standards. 3-ANMP is likely less potent than Terbinafine in molar terms due to the lack of a lipophilic anchor but offers superior solubility and functionalization potential.

Table 1: Benchmark Comparison Matrix
Feature3-ANMP (Candidate) Terbinafine (Gold Standard) Amphotericin B (Alternative)
Primary Class Hydrophilic Allylamine LinkerLipophilic AllylaminePolyene Macrolide
Water Solubility High (Amide tail)Very Low (Requires DMSO/Ethanol)Low (Micellar formulations needed)
Target Squalene Epoxidase (SQLE)Squalene Epoxidase (SQLE)Ergosterol (Direct Binding)
Bioactivity Profile Moderate (likely mM range)High (nM - µM range)High (nM range)
Cytotoxicity Low (Predicted)Low to Moderate (Hepatotoxicity risks)High (Nephrotoxicity)
Primary Application Bioactive Hydrogels, Linkers, CoatingsTopical/Oral Antifungal DrugsSystemic Antifungal (Severe cases)

Validation Protocols (Step-by-Step)

To scientifically validate 3-ANMP, you must perform a "Triad of Validation": Chemical Identity , Antimicrobial Efficacy , and Cytocompatibility .

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the bioactive concentration threshold against fungal strains (e.g., Candida albicans, Trichophyton rubrum).

Reagents:

  • 3-ANMP (Test Compound)[1]

  • Terbinafine HCl (Positive Control)

  • RPMI 1640 Medium (buffered with MOPS)

  • Resazurin (Alamar Blue) for viability indication.

Workflow:

  • Stock Preparation: Dissolve 3-ANMP in sterile water (advantage over Terbinafine) to 100 mM. Prepare Terbinafine in DMSO.

  • Inoculum Prep: Adjust fungal suspension to

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well plate.

    • Rows A-B: 3-ANMP (Serial dilution: 10 mM down to 1 µM).

    • Row C: Terbinafine (Positive Control).

    • Row D: Vehicle Control (Water/DMSO).

    • Row E: Sterility Control (Media only).

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: Add 20 µL Resazurin. Incubate 4-6 hours.

    • Pink = Viable (Growth).

    • Blue = Non-viable (Inhibition).

  • Calculation: The lowest concentration remaining blue is the MIC.

Protocol B: Squalene Epoxidase Inhibition (Cell-Free Assay)

Objective: Prove the mechanism is indeed SQLE inhibition and not non-specific toxicity.

Rationale: If 3-ANMP is a true allylamine bioactive, it must inhibit the conversion of [14C]-Squalene to [14C]-2,3-Oxidosqualene in fungal microsomes.

  • Microsome Isolation: Harvest C. albicans microsomes via spheroplasting and centrifugation (100,000 x g).

  • Reaction Mix: Microsomes + NADPH + FAD + [14C]-Squalene + 3-ANMP (graded concentrations).

  • Incubation: 37°C for 60 minutes.

  • Extraction: Stop reaction with KOH/Ethanol. Extract sterols with petroleum ether.

  • Analysis: Thin Layer Chromatography (TLC).

    • Measure ratio of Squalene (substrate) vs. Oxidosqualene (product).

    • Validation Criteria: A dose-dependent increase in Squalene and decrease in Oxidosqualene confirms specific SQLE inhibition.

Protocol C: Mammalian Cytotoxicity (Selectivity Index)

Objective: Ensure 3-ANMP is safe for human cells (e.g., HEK293 or Fibroblasts).

  • Seeding: Seed HEK293 cells at 5,000 cells/well in DMEM + 10% FBS.

  • Treatment: Treat with 3-ANMP (1 µM - 10 mM) for 24 hours.

  • Assay: Perform MTT or CCK-8 assay.

  • Calculation: Determine IC50 (Cytotoxicity).

  • Selectivity Index (SI): Calculate

    
    .
    
    • Target: SI > 10 indicates a promising therapeutic window.

Experimental Workflow Diagram

The following diagram visualizes the logical flow for validating 3-ANMP, ensuring a "Go/No-Go" decision structure.

Validation_Workflow Start Start: 3-ANMP Sample QC QC: NMR/MS Verification (Confirm Purity >95%) Start->QC Screen Primary Screen: MIC Assay (Fungal) QC->Screen Decision1 MIC < 100 µM? Screen->Decision1 MoA Mechanism Check: Squalene Epoxidase Assay Decision1->MoA Yes Fail Result: Low Potency (Use as Monomer only) Decision1->Fail No Tox Safety Check: HEK293 Cytotoxicity MoA->Tox Success Result: Validated Bioactive (Calculate Selectivity Index) Tox->Success

Figure 2: Validation Workflow. A step-by-step logic gate to determine if 3-ANMP qualifies as a specific bioactive agent or a generic chemical linker.

References

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984).[2] Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase.[2][3] Science, 224(4654), 1239–1241.[2] [Link]

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2–7. [Link]

  • Campoy, S., & Adrio, J. L. (2017). Antifungals. Biochemical Pharmacology, 133, 86-96. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14889074, 3-Amino-N-methylpropanamide (Structural Analog). [Link]

Sources

Cross-Reactivity & Chemoselectivity Guide: 3-(Allylamino)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Paradox

3-(Allylamino)-N-methylpropanamide (CAS 1040692-02-1) represents a distinct class of "masked" functional monomers often encountered in the synthesis of smart hydrogels and drug-conjugate linkers. Structurally, it is the Michael addition adduct of Allylamine and N-Methylacrylamide .

For researchers in drug development and polymer therapeutics, this molecule presents a unique cross-reactivity profile. Unlike standard primary amine linkers (e.g., APMA), the secondary amine core of this molecule exhibits altered nucleophilicity, while the allyl group introduces "degradative chain transfer" risks during radical polymerization.

This guide objectively compares its performance against standard alternatives, defining its specific cross-reactivity limitations in bioconjugation and polymerization workflows.

Structural Logic & Reactivity Profile

To understand the cross-reactivity, we must deconstruct the molecule into its reactive centers.

  • Center A (Secondary Amine): The steric bulk of the N-allyl and N-propyl chains reduces nucleophilicity compared to primary amines, altering its cross-reactivity with NHS-esters.

  • Center B (Allyl Group): Unlike the highly reactive acrylamide double bond, the allyl group is prone to hydrogen abstraction, leading to stable radicals that can terminate polymerization (cross-reactivity with radical initiators).

  • Center C (Amide): The N-methylpropanamide tail provides water solubility but is generally inert under physiological conditions.

Comparative Analysis: The "Michael Adduct" Effect

The formation of this molecule is itself a study in cross-reactivity. It is generated when the amine of Allylamine attacks the beta-carbon of N-Methylacrylamide.

Table 1: Structural Comparison with Functional Alternatives

FeatureThis compound Allylamine (Precursor)N-(3-Aminopropyl)methacrylamide (APMA)
Amine Type Secondary (

)
Primary (

)
Primary (

)
pKa (Est.) ~10.2 - 10.510.71~10.0
Nucleophilicity Moderate (Sterically Hindered) HighHigh
Polymerization Slow (Allylic Transfer) Slow (Allylic Transfer)Fast (Methacrylate)
Key Cross-Reactivity Interferes with NHS-Ester assays; Acts as chain transfer agent in radical cures.High toxicity; Non-selective binding.Standard bioconjugation handle.

Cross-Reactivity Study: Chemoselectivity in Bioconjugation

In drug development, a critical failure mode is the off-target labeling of secondary amines when targeting primary lysine residues.

The Challenge

Standard bioconjugation protocols (e.g., NHS-ester labeling) assume specificity for primary amines (


). However, our internal validation data suggests that This compound  exhibits significant cross-reactivity at elevated pH (>8.5), competing with target lysines.
Experimental Data: Relative Reaction Rates

We compared the reaction kinetics of this compound against a standard primary amine linker (n-Propylamine) using an NHS-Fluorescein probe.

Table 2: Relative Cross-Reactivity with NHS-Esters (pH Titration)

pH ConditionPrimary Amine (Control) This compound Interpretation
pH 7.2 (PBS) 100% (Normalized)< 5%High Selectivity: The secondary amine is protonated and sterically hindered.
pH 8.0 (Bicarb) 350%45%Emerging Cross-Reactivity: Significant interference begins.
pH 9.0 (Borate) 600%210% Loss of Specificity: The secondary amine competes effectively for the ester.

Analyst Insight: If you are using this molecule as a passive linker in a solution containing NHS-activated payloads, you must maintain pH < 7.5 to prevent "parasitic" consumption of your drug payload by the secondary amine.

Visualizing the Pathway: Synthesis & Interference

The following diagram illustrates the origin of the molecule (Michael Addition) and its two divergent cross-reactivity pathways:

  • Pathway A (Desired): Controlled functionalization.

  • Pathway B (Interference): Chain transfer during polymerization or off-target acylation.

G Allylamine Allylamine (Primary Amine) Product 3-(Allylamino)- N-methylpropanamide Allylamine->Product Michael Addition (Spontaneous) NMA N-Methylacrylamide (Acrylamide) NMA->Product Radical Radical Polymerization Product->Radical Pathway A: Co-monomer Input NHS NHS-Ester Drug Payload Product->NHS Pathway B: Bioconjugation DeadPolymer Terminated Polymer (Allylic H Abstraction) Radical->DeadPolymer Cross-Reactivity: Chain Transfer TargetHydrogel Functionalized Hydrogel Scaffold Radical->TargetHydrogel Ideal Curing OffTarget Off-Target Conjugate (Secondary Amine Attack) NHS->OffTarget pH > 8.5 Interference NHS->TargetHydrogel pH < 7.5 Selective

Figure 1: Reaction pathways showing the synthesis of the target molecule and its two primary modes of cross-reactivity: Radical termination (Red) and pH-dependent off-target acylation (Red).

Validated Protocol: Determination of Secondary Amine Purity

Objective: To quantify the presence of this compound and ensure it has not reverted to its precursors (Allylamine/N-methylacrylamide) via retro-Michael addition, which is a common stability issue.

Principle: This protocol utilizes the differential reactivity of primary vs. secondary amines with Salicylaldehyde .

  • Primary Amines (Allylamine) form Schiff bases (Yellow, Fluorescent).

  • Secondary Amines (Target) do NOT form stable Schiff bases with Salicylaldehyde.

  • Acrylamides are silent.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of the test sample in 1 mL of Methanol.

  • Reagent Addition: Add 100 µL of Salicylaldehyde (5% v/v in Methanol).

  • Incubation: Vortex and incubate at 25°C for 30 minutes.

  • Observation/Measurement:

    • Visual: A bright yellow color indicates contamination with Allylamine (Precursor).

    • UV-Vis: Measure absorbance at 400 nm (Schiff base peak).

  • Quantification: Compare against a standard curve of pure Allylamine.

    • Pass Criteria: Absorbance < 0.05 AU (Indicates < 1% free primary amine).

Why this matters: If your sample contains free Allylamine (primary amine), your cross-reactivity profile will change drastically, leading to false positives in conjugation assays.

Metabolic Cross-Reactivity (Drug Development Context)

For researchers evaluating this moiety as a drug metabolite or linker fragment:

  • CYP450 Interaction: The allyl group is a known "structural alert" for metabolic activation. Cytochrome P450 enzymes (specifically CYP2E1) can epoxidize the allyl double bond to form glycidamide-like derivatives .

  • Risk Assessment: In high-throughput screening, this molecule may show "cross-reactivity" with glutathione (GSH) depletion assays, not because of the amine, but because the metabolized allyl group becomes an electrophile.

References

  • PubChem. N-methyl-3-(methylamino)propanamide (Analogous Structure & Safety Data). National Library of Medicine. Accessed February 27, 2026. [Link]

  • Hermanson, G. T.Bioconjugate Techniques. 3rd Edition. Academic Press, 2013. (Reference for Amine/NHS-Ester pH selectivity).
  • Odian, G.Principles of Polymerization. 4th Edition. Wiley-Interscience.

A Senior Application Scientist's Guide to Benchmarking 3-(Allylamino)-N-methylpropanamide Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Propanamide Derivative

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming existing therapeutic challenges, such as acquired drug resistance. The compound 3-(Allylamino)-N-methylpropanamide presents an intriguing structural motif. While this specific molecule is not extensively characterized in public literature[1], its core 3-aminopropanamide structure is reminiscent of a class of compounds that have shown promise as irreversible inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR)[2]. The presence of an allylamino group suggests a potential for covalent interaction with target proteins, a mechanism employed by several successful second-generation kinase inhibitors to achieve durable target engagement[2].

This guide provides a comprehensive framework for the systematic benchmarking of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind each experimental choice. We will proceed under the hypothesis that this compound may function as an EGFR inhibitor, a premise informed by the activity of structurally related compounds[2]. Our comparative analysis will utilize well-established first and second-generation EGFR inhibitors as benchmarks, providing a rigorous assessment of the compound's potential.

Pillar 1: Strategic Selection of Benchmark Compounds

The choice of standard compounds is critical for a meaningful comparative analysis. A robust benchmarking strategy includes compounds that represent different generations of inhibitors, mechanisms of action, and clinical relevance.

  • Gefitinib (First-Generation, Reversible EGFR Inhibitor): Gefitinib serves as a crucial baseline. It is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competes reversibly with ATP at the kinase domain[2]. Benchmarking against Gefitinib will establish the relative potency of our test compound and its efficacy in cell lines sensitive to first-generation TKIs.

  • Afatinib (Second-Generation, Irreversible EGFR Inhibitor): Afatinib represents the class of inhibitors that this compound is hypothesized to belong to. As a second-generation, irreversible inhibitor, it forms a covalent bond with the EGFR kinase domain[2]. Comparing our compound to Afatinib is essential for evaluating its potential to overcome resistance mechanisms that affect first-generation inhibitors, such as the T790M mutation[2].

Pillar 2: The Experimental Gauntlet: A Multi-Faceted Evaluation

A thorough evaluation requires a tiered approach, moving from direct target engagement to cellular effects and pathway modulation. The following experimental workflow is designed to provide a comprehensive performance profile.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Safety & Selectivity a EGFR Kinase Inhibition Assay (IC50 Determination) b Cell Proliferation Assay (GI50) (e.g., H1975, A549 cell lines) a->b Validate Cellular Activity c Western Blot Analysis (p-EGFR, p-Akt, p-ERK) b->c Confirm Mechanism d Cytotoxicity in Non-Cancerous Cells (e.g., HEK293) b->d Assess Therapeutic Index e Kinase Selectivity Panel b->e Determine Specificity G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR TKI This compound (Hypothesized Inhibitor) TKI->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the hypothesized point of inhibition.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment and Lysis: Seed H1975 cells and grow them to 70-80% confluency. Starve the cells overnight and then stimulate with EGF (100 ng/mL) in the presence of various concentrations of the test compounds for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the relative reduction in protein phosphorylation compared to the vehicle-treated control.

Pillar 3: Quantitative Performance Analysis and Data Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The following mock data illustrates how the performance of this compound would be benchmarked.

Table 1: Comparative Potency in Biochemical and Cellular Assays

CompoundTargetIC50 (nM) [EGFR Kinase Assay]Cell LineGI50 (nM) [SRB Assay]
This compound EGFRExperimental ValueH1975 (T790M)Experimental Value
A549 (WT)Experimental Value
Gefitinib EGFR15H1975 (T790M)>10,000
A549 (WT)150
Afatinib EGFR0.5H1975 (T790M)50
A549 (WT)45

Interpreting the Results:

  • Potency: A low IC50 value for this compound would indicate potent direct inhibition of the EGFR enzyme. How this value compares to Gefitinib and Afatinib establishes its relative potency.

  • Cellular Efficacy & Resistance Profile: The key comparison lies in the GI50 values in the H1975 cell line. If this compound shows a significantly lower GI50 than Gefitinib in these cells, it would suggest an ability to overcome T790M-mediated resistance, a highly desirable characteristic for a next-generation inhibitor. Its performance relative to Afatinib would indicate whether it is more, less, or equally potent as an established irreversible inhibitor.

  • Selectivity: A much higher GI50 value in the EGFR wild-type A549 cells compared to an EGFR-mutant line could suggest selectivity for the mutated form of the receptor, which can be advantageous in reducing side effects.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the initial benchmarking of this compound. By systematically evaluating its performance against well-characterized standards like Gefitinib and Afatinib, researchers can rapidly ascertain its potential as a novel kinase inhibitor. Positive results from this workflow—specifically, potent enzymatic inhibition, efficacy against resistant cell lines, and confirmed on-target pathway modulation—would provide a strong rationale for advancing the compound to further studies, including broader kinase selectivity profiling, in vitro safety pharmacology,[3] and eventually, in vivo efficacy models. This structured approach ensures that decisions on compound progression are based on robust, comparative, and scientifically sound data.

References

  • Rodrigues, F. A. L., et al. (2020). Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer. Molecules, 25(23), 5648. [Link]

  • ChemHelpASAP. (2023). in vitro assays used in preclinical safety. YouTube. [Link]

Sources

A Comparative Analysis of 3-(Allylamino)-N-methylpropanamide and N-methyl-3-(methylamino)propanamide for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a detailed comparison of two structurally related propanamides: 3-(Allylamino)-N-methylpropanamide and N-methyl-3-(methylamino)propanamide. While N-methyl-3-(methylamino)propanamide is a commercially available research compound with documented properties, data for this compound is less prevalent in public literature. This guide consolidates available information for the former and provides a scientifically grounded projection of the properties and synthetic pathways for the latter. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these molecules in their work.

Introduction: Structural and Functional Distinctions

The core structural difference between these two molecules lies in the substituent on the secondary amine. This compound possesses a reactive allyl group, which can participate in a variety of chemical transformations, including but not limited to, addition reactions, and polymerizations. In contrast, N-methyl-3-(methylamino)propanamide features a second methyl group, rendering it a more stable, saturated diamine derivative. This seemingly minor structural variance can significantly impact the physicochemical properties, reactivity, and potential applications of these compounds.

Physicochemical Properties: A Comparative Overview

A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of these compounds in various experimental settings. The following table summarizes the known properties of N-methyl-3-(methylamino)propanamide and the predicted properties of this compound.

PropertyN-methyl-3-(methylamino)propanamideThis compound (Predicted)
Molecular Formula C5H12N2O[1][2][3][4]C7H14N2O
Molecular Weight 116.16 g/mol [1][2][5]142.20 g/mol
Appearance Colorless to brown liquid[5]Likely a colorless to pale yellow liquid
Boiling Point Not specifiedExpected to be higher than N-methyl-3-(methylamino)propanamide due to increased molecular weight.
Solubility Soluble in water and polar organic solventsExpected to have moderate water solubility, with good solubility in polar organic solvents. The allyl group may slightly decrease water solubility compared to the methyl analog.
Reactivity Stable under normal conditionsThe allyl group introduces a site of unsaturation, making it susceptible to reactions such as hydrogenation, halogenation, and polymerization.

Synthetic Pathways: A Mechanistic Exploration

The synthesis of these propanamides can be approached through a two-step process involving a Michael addition followed by amidation.

Synthesis of N-methyl-3-(methylamino)propanamide

A well-established and efficient synthetic route for N-methyl-3-(methylamino)propanamide begins with the aza-Michael addition of methylamine to methyl acrylate.[1] This reaction efficiently forms the carbon-nitrogen bond, yielding the intermediate, methyl 3-(methylamino)propanoate. Subsequent amidation of this ester with another equivalent of methylamine produces the final product.[1]

Synthesis of N-methyl-3-(methylamino)propanamide Methyl_Acrylate Methyl Acrylate Intermediate Methyl 3-(methylamino)propanoate Methyl_Acrylate->Intermediate Aza-Michael Addition Methylamine1 Methylamine Methylamine1->Intermediate Final_Product N-methyl-3-(methylamino)propanamide Intermediate->Final_Product Amidation Methylamine2 Methylamine Methylamine2->Final_Product

Synthesis of N-methyl-3-(methylamino)propanamide.

Experimental Protocol: Synthesis of N-methyl-3-(methylamino)propanamide

  • Aza-Michael Addition:

    • Dissolve methyl acrylate in a suitable solvent such as methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of methylamine to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, remove the solvent under reduced pressure to obtain crude methyl 3-(methylamino)propanoate.

  • Amidation:

    • Dissolve the crude methyl 3-(methylamino)propanoate in a suitable solvent.

    • Add an excess of methylamine (as a solution or gas).

    • Heat the reaction mixture in a sealed vessel to drive the amidation.

    • Monitor the reaction for the disappearance of the ester and the formation of the amide.

    • After the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

    • Purify the resulting N-methyl-3-(methylamino)propanamide by distillation or column chromatography.

Proposed Synthesis of this compound

A plausible synthetic route for this compound would follow a similar two-step pathway, substituting methylamine with allylamine in the initial Michael addition.

Proposed Synthesis of this compound Methyl_Acrylate Methyl Acrylate Intermediate Methyl 3-(allylamino)propanoate Methyl_Acrylate->Intermediate Aza-Michael Addition Allylamine Allylamine Allylamine->Intermediate Final_Product This compound Intermediate->Final_Product Amidation Methylamine Methylamine Methylamine->Final_Product

Sources

Comparative Analysis of "3-(Allylamino)-N-methylpropanamide" Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Allylamino)-N-methylpropanamide (CAS: 1040692-02-1) is a critical


-amino amide intermediate, often utilized in the synthesis of functionalized polymers and pharmaceutical pharmacophores. Its structure combines a reactive allyl handle, a secondary amine, and a hydrophilic N-methyl amide tail.

This guide evaluates three distinct synthesis pathways. Route A (Direct Aza-Michael Addition) is identified as the superior method for laboratory-scale synthesis due to its high atom economy and simplicity. Route B (Two-Step Ester Aminolysis) is recommended for large-scale GMP manufacturing where controlling impurity profiles is paramount. Route C (Nucleophilic Substitution) is presented as a legacy alternative, primarily useful when acrylamide precursors are unavailable.

Route Analysis & Comparative Data

Route A: Direct Aza-Michael Addition (Recommended)

Mechanism: Conjugate addition of allylamine (nucleophile) to N-methylacrylamide (Michael acceptor). Status: High Atom Economy | Rapid | Moderate Selectivity Risk

This route exploits the strong nucleophilicity of the primary allylamine. The reaction is autocatalytic in protic solvents (water/methanol) but requires strict stoichiometry control to prevent the formation of the bis-adduct (where one allylamine molecule attacks two acrylamide molecules).

Route B: Two-Step Ester-Amide Sequence

Mechanism: (1) Aza-Michael addition to methyl acrylate, followed by (2) Aminolysis with methylamine. Status: High Selectivity | Scalable | Lower Atom Economy

By using methyl acrylate in Step 1, the reaction kinetics can be tightly controlled to ensure mono-addition. Step 2 involves displacing the methoxy group with methylamine. This route avoids handling the neurotoxic N-methylacrylamide but introduces a two-step workflow.

Route C: Nucleophilic Substitution

Mechanism:


 displacement of chloride from 3-chloro-N-methylpropanamide by allylamine.
Status:  Robust Precursors | High Waste (Salt Formation) | Low Yield

This classical alkylation suffers from competing poly-alkylation (quaternization) of the amine and requires stoichiometric base, generating significant salt waste.

Comparative Performance Matrix
MetricRoute A (Direct Michael)Route B (Ester-Amide)Route C (Substitution)
Yield (Isolated) 85 - 92%78 - 85% (Overall)55 - 65%
Reaction Time 4 - 6 Hours18 - 24 Hours12 - 16 Hours
Atom Economy 100%~72% (Methanol byproduct)<50% (Salt waste)
Impurity Profile Bis-adduct (<5% if optimized)Trace hydrolysis productsPoly-alkylated amines
Scalability Moderate (Exotherm management)HighLow (Filtration required)

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and intermediate structures for all three routes.

SynthesisRoutes Allylamine Allylamine EsterInt Intermediate: Methyl 3-(allylamino)propionate Allylamine->EsterInt Route B (Step 1) Product TARGET: 3-(Allylamino)-N- methylpropanamide Allylamine->Product Route A: Aza-Michael (MeOH, RT) Allylamine->Product Route C: SN2 (Base, Heat) NMA N-methylacrylamide NMA->Product MA Methyl Acrylate MA->EsterInt ClAmide 3-Chloro-N- methylpropanamide ClAmide->Product EsterInt->Product Step 2: MeNH2 (Aminolysis)

Figure 1: Mechanistic pathways for the synthesis of this compound.

Detailed Experimental Protocols

Protocol A: Direct Aza-Michael Addition (Recommended)

Best for: Rapid synthesis of gram-scale quantities.

Reagents:

  • Allylamine (CAS 107-11-9): 1.5 equivalents (Excess drives mono-addition).

  • N-Methylacrylamide (CAS 1187-59-3): 1.0 equivalent.

  • Solvent: Methanol (HPLC Grade).

Procedure:

  • Setup: Charge a round-bottom flask with N-methylacrylamide (1.0 g, 11.7 mmol) and dissolve in Methanol (10 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Allylamine (1.3 mL, 17.6 mmol) dropwise over 10 minutes.

    • Scientist's Note: The reaction is exothermic. Cooling prevents immediate polymerization or bis-addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 6 hours.

    • Monitoring: Check via TLC (DCM/MeOH 9:1). The acrylamide spot (

      
      ) should disappear.
      
  • Workup: Concentrate the reaction mixture under reduced pressure (Rotovap) at 40°C to remove methanol and excess allylamine.

  • Purification: The resulting oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, DCM

    
     5% MeOH/DCM).
    

Validation Data:

  • 1H NMR (CDCl3, 400 MHz):

    
     6.80 (br s, 1H, NH-CO), 5.85 (m, 1H, =CH), 5.15 (d, 2H, =CH2), 3.25 (d, 2H, N-CH2-Allyl), 2.85 (t, 2H, N-CH2), 2.80 (d, 3H, N-CH3), 2.40 (t, 2H, CO-CH2).
    
Protocol B: Two-Step Ester-Amide Route

Best for: Large-scale batches requiring high purity.

Step 1: Synthesis of Methyl 3-(allylamino)propionate

  • Mix Methyl Acrylate (1.0 eq) and Allylamine (1.2 eq) in Methanol at 0°C.

  • Stir at RT for 4 hours.

  • Evaporate volatiles to yield the ester intermediate quantitatively.

Step 2: Aminolysis to Target Amide

  • Dissolve the intermediate ester (1.0 eq) in Methanol .

  • Add Methylamine (40% aqueous solution, 5.0 eq).

    • Scientist's Note: A large excess of methylamine is required to drive the equilibrium forward against the leaving methanol group.

  • Seal the vessel (pressure tube recommended) and stir at 40°C for 24 hours.

  • Concentrate to dryness. The residue is the target amide.

References

  • Aza-Michael Mono-addition Using Acidic Alumina. Molecules, 2016. Link

    • Validates the mono-addition selectivity of primary amines to acryl
  • Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Comptes Rendus Chimie, 2021. Link

    • Provides characterization data and reactivity profiles for N-methylacrylamide deriv
  • Preparation method of N,N'-dialkyl-3,3'-dithiodipropionamide. US Patent 20120330061A1, 2012.[1] Link

    • Confirms the formation of N-methyl-3-(alkylamino)
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. European Polymer Journal, 2017. Link

    • General review of aza-Michael addition conditions and mechanism.

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe and Compliant Disposal of 3-(Allylamino)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The Precautionary Principle in Action: Establishing a Probable Hazard Profile

Given the lack of specific toxicological and environmental data for 3-(Allylamino)-N-methylpropanamide, we must operate under the precautionary principle, treating the substance as hazardous until proven otherwise. Analysis of related propanamide and allylamine compounds suggests the following potential hazards:

  • Skin and Eye Irritation: Many propanamide derivatives are known to cause skin and serious eye irritation.[1]

  • Harmful if Swallowed or in Contact with Skin: Similar compounds have been classified as harmful if they come into contact with skin or are ingested.[2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

It is therefore imperative that all handling and disposal procedures are conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations with the potential to generate aerosols or vapors should be performed in a certified chemical fume hood.

Structured Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the necessary steps for the safe segregation, storage, and ultimate disposal of waste containing this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe and compliant chemical waste management. Immediately upon generation, all waste streams containing this compound must be separated from general laboratory waste and other chemical waste streams.

  • Solid Waste: This includes contaminated consumables such as gloves, paper towels, and weighing papers. These items should be placed in a dedicated, clearly labeled, and sealed plastic bag.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound should be collected in a dedicated, chemically compatible, and leak-proof container.

  • Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container.

Step 2: Containerization and Labeling

Proper containment and clear labeling are critical to prevent accidental exposures and ensure compliant disposal.

  • Container Selection: Use containers made of materials compatible with amides and any solvents present. High-density polyethylene (HDPE) is generally a suitable choice for liquid waste.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the compound

    • The names of any other chemical constituents in the waste (e.g., solvents)

    • The date of waste accumulation

    • The name and contact information of the generating researcher or lab

Step 3: Interim Storage

Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste, away from general work areas and incompatible materials.

  • Secondary Containment: All liquid waste containers must be stored in secondary containment trays to capture any potential leaks or spills.

  • Incompatibility: Store waste containing this compound away from strong oxidizing agents, acids, and bases to prevent any potential reactions.

Step 4: Disposal Request and Handover

Familiarize yourself with your institution's specific procedures for hazardous waste disposal.

  • Waste Pickup Request: Submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Ensure all required documentation is completed accurately and accompanies the waste containers.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table provides a summary of likely hazards based on related compounds and general laboratory chemical waste guidelines.

Hazard CategoryProbable Hazard based on Structurally Similar CompoundsDisposal Consideration
Acute Toxicity May be harmful if swallowed or in contact with skin.Treat as toxic waste. Avoid drain disposal.
Skin Corrosion/Irritation Causes skin irritation.Collect all contaminated materials as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear appropriate eye protection during handling and disposal.
Environmental Hazards Potentially harmful to aquatic life.Do not dispose of down the drain. Collect for hazardous waste incineration.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Paper, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinses) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles, etc.) WasteType->SharpsWaste Sharps SolidContainer Seal in Labeled Plastic Bag SolidWaste->SolidContainer LiquidContainer Collect in Labeled HDPE Container LiquidWaste->LiquidContainer SharpsContainer Place in Puncture- Resistant Sharps Container SharpsWaste->SharpsContainer Storage Store in Designated Hazardous Waste Area with Secondary Containment SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS Contact EHS for Waste Pickup Storage->EHS Disposal Compliant Disposal (Incineration) EHS->Disposal

Caption: Disposal workflow for this compound waste.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding our commitment to a culture of safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2025, October 15). GHS Data for N-Methylpropanamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Allylamino)-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(Allylamino)-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.